Acidorange74
Description
Significance of Azo Dyes as Persistent Environmental Contaminants
Azo dyes represent the largest and most important group of synthetic colorants, accounting for a substantial portion of all dyes used in various industries. plos.orgresearchgate.net Their popularity stems from their low cost, vibrant colors, and high color fastness. researchgate.netgsconlinepress.comgsconlinepress.com However, the very chemical stability that makes them desirable for industrial applications also renders them significant environmental pollutants. sustainability-directory.com
Many azo dyes are classified as persistent organic pollutants (POPs) due to their resistance to biodegradation. sustainability-directory.com This persistence means they can remain in the environment for long durations, leading to long-term contamination of water bodies and soil. sustainability-directory.comsustainability-directory.com The complex aromatic structure and the presence of the azo bond (-N=N-) make them difficult to break down through natural microbial processes. researchgate.net
The environmental impact of azo dyes extends beyond their persistence. When released into aquatic ecosystems, their intense coloration can block sunlight penetration, which hinders the photosynthetic activity of aquatic plants and algae, disrupting the entire food web. sustainability-directory.com Furthermore, a primary concern is the reductive cleavage of the azo bond, which can lead to the formation of aromatic amines. researchgate.netgsconlinepress.comgsconlinepress.com Many of these breakdown products are known to be toxic and carcinogenic, posing a significant risk to both ecological systems and human health. gsconlinepress.comgsconlinepress.comsustainability-directory.com
Academic Perspectives on Acid Orange 74 as a Representative Pollutant
In academic research, Acid Orange 74 is frequently used as a representative model compound for studying the fate and remediation of metal-complex azo dyes. plos.orgnih.gov As a chromium-complex monoazo dye, its structure presents specific challenges for degradation. plos.org The chromium ion bound to the azo group imparts significant stability to the molecule, making it particularly resistant to photocatalytic and enzymatic degradation. plos.org Consequently, it is often classified as a non-biodegradable dye. plos.orgnih.gov
Its status as a groundwater pollutant and its extensive use in the textile industry for dyeing wool, silk, polyamide fibers, and leather make it an environmentally relevant subject for investigation. plos.orgworlddyevariety.comchemicalbook.com Researchers study AO74 to develop and optimize new treatment technologies, such as advanced oxidation processes (AOPs) and biosorption, that can effectively handle these recalcitrant pollutants. plos.orgmdpi.comresearchgate.net The insights gained from studying the degradation pathways and removal kinetics of AO74 can often be extrapolated to other persistent metal-complex azo dyes.
Overview of Advanced Research Challenges in Acid Orange 74 Mitigation
The mitigation of Acid Orange 74 pollution presents several advanced research challenges. Its high stability means that conventional wastewater treatment methods are often ineffective. mdpi.com The primary challenges are centered around developing cost-effective, efficient, and environmentally benign methods for its complete removal or mineralization.
One major challenge is overcoming the dye's inherent resistance to degradation. The chromium complex in AO74 enhances its stability, requiring powerful and targeted remediation techniques. plos.org While advanced oxidation processes (AOPs) like photocatalysis, Fenton-like reactions, and plasma treatment have shown promise, they face their own hurdles. mdpi.comresearchgate.netrsc.org These include the high cost of catalysts, the need for specific operating conditions (e.g., pH adjustments), and the potential generation of secondary pollutants or toxic intermediates if the degradation is incomplete. researchgate.netgsconlinepress.com For instance, the complete mineralization of AO74 into simpler, non-toxic compounds like nitrate (B79036), sulfate (B86663), and formate (B1220265) ions is the ultimate goal, but achieving this efficiently remains a key research focus. rsc.org
Another area of research involves biosorption, which uses biological materials to adsorb the dye from water. plos.org While this can be a low-cost method, challenges include the desorption of the dye, the regeneration and reusability of the biosorbent, and the disposal of the resulting contaminated biomass. plos.orgsemanticscholar.org Research has explored using materials like HCl-pretreated Lemna sp. (a species of duckweed) as a biosorbent, with studies focusing on optimizing conditions like pH, contact time, and initial dye concentration to maximize removal capacity. plos.org
Compound Properties and Usage
Physicochemical Properties of Acid Orange 74
The fundamental properties of Acid Orange 74 determine its environmental behavior and the selection of appropriate analytical and remediation techniques.
| Property | Value | Source |
| Common Name | Acid Orange 74 | worlddyevariety.com |
| C.I. Name | C.I. Acid Orange 74 | worlddyevariety.com |
| C.I. Number | 18745 | worlddyevariety.comsdinternational.com |
| CAS Number | 10127-27-2 | worlddyevariety.comchemicalbook.comnih.gov |
| Molecular Formula | C₁₆H₁₂N₅NaO₇S (Sodium salt form) | worlddyevariety.comchemsrc.com |
| Molecular Weight | 441.35 g/mol | worlddyevariety.comsdinternational.comchemsrc.com |
| Appearance | Dark brown powder | worlddyevariety.comchemicalbook.comsdinternational.com |
| Structure | Single azo, Metal Complex (Chromium) | plos.orgworlddyevariety.com |
| Solubility | Soluble in water (forms an orange solution), soluble in ethanol. | worlddyevariety.comchemicalbook.comsdinternational.com |
This table is interactive. Click on the headers to sort.
Synthesis and Industrial Applications
Acid Orange 74 is synthesized through a multi-step chemical process and is valued for its performance in various industrial settings.
Synthesis Method: The manufacturing process involves the diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid. worlddyevariety.comchemicalbook.com This intermediate is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. worlddyevariety.comchemicalbook.com The resulting compound is treated with a chromium source, such as formic acid chromium, and heated to form the final stable chrome complex. worlddyevariety.comchemicalbook.com
Industrial Applications: Due to its good light and washing fastness, Acid Orange 74 is utilized across several industries. semanticscholar.orgspecialchem.com
| Industry | Application |
| Textiles | Dyeing and direct printing of wool, silk, and polyamide fibers. plos.orgworlddyevariety.comchemicalbook.com |
| Carpets | Dyeing of wool carpets. worlddyevariety.comchemicalbook.com |
| Leather | Coloring of leather goods. plos.orgworlddyevariety.comsdinternational.com |
| Metal Finishing | Electrochemical coloring of aluminum. worlddyevariety.comchemicalbook.com |
| Paper | Used in paper applications. specialchem.com |
This table provides a summary of the primary industrial uses for Acid Orange 74.
Environmental Remediation Research
Significant research has been dedicated to finding effective methods for removing Acid Orange 74 from wastewater, focusing on analytical detection and various degradation technologies.
Analytical Methods for Detection
Accurate detection is crucial for monitoring and managing AO74 pollution. High-Performance Liquid Chromatography (HPLC) is a commonly employed method for the determination of azo dyes like Acid Orange 7. spkx.net.cn A study developed an HPLC method using a C18 column and a diode array detector (DAD) set at 484 nm for quantification. spkx.net.cn This method demonstrated good linearity and a low limit of detection (LOD) of 0.05 mg/kg in food matrices, indicating its potential for environmental samples as well. spkx.net.cn Other characterization techniques used in research to study the dye and its degradation include UV-visible spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and Scanning Electron Microscopy/Energy Dispersive X-Ray Spectroscopy (SEM-EDX). plos.orgresearchgate.net
Advanced Oxidation Processes (AOPs)
AOPs are considered highly effective for degrading recalcitrant organic pollutants like AO74 because they generate highly reactive species, such as hydroxyl radicals (•OH). mdpi.comresearchgate.net
Photocatalysis: Studies have investigated the use of nanoparticles, such as TiO₂ and CuO, as photocatalysts. researchgate.netrsc.org One study showed that TiO₂ nanoparticles were a suitable adsorbent for AO74, with optimal removal at pH 5. researchgate.net Another study used CuO nanoparticles, finding that the addition of agents like potassium persulfate (K₂S₂O₈) or hydrogen peroxide (H₂O₂) drastically improved degradation efficiency under sunlight by promoting the generation of reactive radicals. rsc.org
Plasma Treatment: Non-thermal plasma technology is an AOP that generates a variety of active species to degrade pollutants. mdpi.com Research on the related Acid Orange 7 dye showed that a dielectric barrier discharge (DBD) reactor could achieve significant discoloration and mineralization, with performance enhanced by coupling the plasma with an Fe₂O₃ catalyst. mdpi.com
Peroxydisulfate (B1198043) Activation: The anodic activation of peroxydisulfate has been explored for AO74 degradation. researchgate.net This electrochemical process generates sulfate radicals (SO₄•−), which are powerful oxidants. researchgate.netresearchgate.net Research indicates that this method can lead to significant color and Total Organic Carbon (TOC) removal, although complete mineralization can be slow due to the formation of persistent byproducts. researchgate.net
Bioremediation Approaches
Bioremediation offers a potentially cost-effective and environmentally friendly alternative to chemical methods. researchgate.netgsconlinepress.com
Biosorption: This process uses biomass to bind and remove pollutants from water. A study on AO74 utilized HCl-pretreated Lemna sp. (duckweed) as a biosorbent. plos.org The research identified the optimal conditions for biosorption, achieving a maximum capacity of 64.24 mg of dye per gram of biosorbent at a pH of 2. plos.orgnih.gov The study also examined the reusability of the biosorbent over several biosorption/desorption cycles. plos.orgsemanticscholar.org FTIR analysis confirmed that protein groups on the biosorbent's surface played a key role in binding the dye. plos.orgnih.gov
Research Findings on AO74 Removal by Lemna sp.
| Parameter | Finding | Source |
| Biosorbent | HCl-pretreated Lemna sp. (HPL) | plos.org |
| Optimal pH | 2.0 | plos.orgnih.govsemanticscholar.org |
| Max. Biosorption Capacity (qₘ) | 64.24 mg/g | plos.orgnih.govsemanticscholar.org |
| Equilibrium Time | 4 hours | plos.orgnih.gov |
| Best Isotherm Model | Toth | plos.orgnih.gov |
| Best Kinetic Model | Pseudo-second-order | plos.orgnih.gov |
| Reusability | Capacity decreased by 25% after the first cycle, then remained stable for the third cycle. | plos.orgnih.govsemanticscholar.org |
This interactive table summarizes key findings from a biosorption study on Acid Orange 74.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
10127-27-2 |
|---|---|
Molecular Formula |
C16H11CrN5O8S.Na C16H11CrN5NaO8S |
Molecular Weight |
508.3 g/mol |
IUPAC Name |
sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide |
InChI |
InChI=1S/C16H13N5O7S.Cr.Na.H2O/c1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(21(24)25)8-13(15(12)22)29(26,27)28;;;/h2-8H,1H3,(H3,17,18,19,22,23,26,27,28);;;1H2/q;+3;+1;/p-4 |
InChI Key |
PKKMPNLKTQQJEF-UHFFFAOYSA-J |
Canonical SMILES |
CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])[O-].[OH-].[Na+].[Cr+3] |
Other CAS No. |
10127-27-2 |
Origin of Product |
United States |
Advanced Treatment Methodologies for Acid Orange 74 Remediation
Adsorption Processes for Effluent Decolorization and Pollutant Removal
Adsorption is a widely studied method for dye removal, utilizing various materials that can bind dye molecules to their surface. This process is valued for its efficiency and the potential for using low-cost, renewable materials. Research has focused on developing and optimizing different types of adsorbents, from natural biomass to synthetic composites, to effectively decolorize water and remove AO74.
Biosorption employs biological materials to sequester pollutants. plos.org This technique is considered an economical and environmentally friendly alternative for wastewater treatment, utilizing materials that are often abundant and considered waste themselves. plos.orgmdpi.com
Natural, unmodified biomass has been investigated for its potential to adsorb dyes. Materials rich in cellulose (B213188) and other functional groups can provide active sites for dye binding. plos.org Studies have explored various low-cost natural materials for their biosorptive capabilities.
One such material is the leaves of Pinus roxburghii (Chir pine), which have been used as a low-cost and easily accessible biosorbent for the removal of Acid Orange 74. semanticscholar.orgresearchgate.net Research has demonstrated its capacity for dye elimination in batch-scale experiments. semanticscholar.org Another potential biosorbent is Lemna sp. (duckweed), a macrophyte rich in cellulose that can be utilized for the removal of anionic dyes. plos.orgnih.gov
To enhance the adsorption capacity of natural biomass, chemical modification is frequently employed. This can involve treatment with acids, bases, or other chemical agents to increase surface area, modify surface charge, and introduce new functional groups. mdpi.com
A notable example is the acid treatment of Lemna sp. Research has shown that pretreating Lemna sp. with hydrochloric acid (HCl) significantly enhances its ability to remove AO74 from aqueous solutions. plos.orgnih.gov The acid treatment modifies the plant's surface, leading to a higher biosorption capacity. plos.org Studies have determined a maximum biosorption capacity of 64.24 mg/g for HCl-pretreated Lemna sp. (HPL). plos.orgnih.gov The process involves the protonation of functional groups on the biosorbent's surface, which creates a positive charge and facilitates the electrostatic attraction of the anionic AO74 dye. plos.orgnih.gov Biochar, a porous carbon material produced from the pyrolysis of biomass, can also be chemically modified to improve its adsorption performance for various pollutants. mdpi.com
Beyond biomass, research into novel synthetic materials has yielded promising adsorbents for dye removal. These materials are engineered to have specific properties like high surface area and tailored surface chemistry.
Metal Oxide Nanoparticles : Nanosized metal oxides are effective adsorbents due to their large surface-area-to-volume ratio.
Titanium Dioxide (TiO2) Nanoparticles : TiO2 nanoparticles synthesized by the sol-gel method have been identified as a suitable adsorbent for AO74 removal. dergipark.org.tr These nanoparticles exhibit a spherical-like morphology with an average diameter of about 32 nm. dergipark.org.tr
Cerium Dioxide (CeO2) Nanoparticles : While direct studies on AO74 are limited, research on the similar Acid Orange 7 (AO7) dye shows the potential of cerium oxide. Porous CeO2 has been used in the creation of Janus-like nanoparticles for catalytic degradation. science.gov Furthermore, doping CeO2 with Yttrium (Y) has been shown to significantly enhance the adsorption capacity for AO7, with 4 mol.% Y-doped CeO2 demonstrating a 19.05% improvement in adsorption capacity compared to undoped CeO2. researchgate.net
Functionalized Polymers and Resins : The development of specialized polymers and resins with specific functional groups offers another route for efficient dye removal. While specific studies on triphenylphosphonium conjugated quaternary ammonium (B1175870) gels for AO74 were not prominent in the reviewed literature, the use of quaternary phosphonium (B103445) salts in magnetic biochar has been noted for environmental remediation applications, indicating the relevance of this chemistry in developing adsorbents. mdpi.com
The effectiveness of an adsorption system is dependent on several operational parameters. Optimizing these factors is crucial for maximizing dye removal efficiency and understanding the underlying adsorption mechanism.
The interaction between an adsorbent and Acid Orange 74 is highly sensitive to the chemical and physical conditions of the system.
Solution pH : The pH of the solution is a critical parameter, especially for anionic dyes like AO74. For biosorbents like HCl-pretreated Lemna sp., a low pH of 2 was found to be optimal, resulting in the maximum biosorption capacity. plos.orgnih.gov At this pH, the biosorbent surface is positively charged (below its point of zero charge of 2.56), leading to strong electrostatic attraction with the anionic dye molecules. plos.orgnih.gov As the pH increases, the surface becomes more negatively charged, repelling the dye and reducing adsorption. plos.org Similarly, for Pinus roxburghii leaves, an optimal pH of 1 was reported for AO-74 removal. semanticscholar.orgresearchgate.net For TiO2 nanoparticles, the optimal pH was found to be 5. dergipark.org.tr
Initial Dye Concentration : The initial concentration of AO74 provides the driving force for mass transfer. An increase in the initial dye concentration generally leads to an increase in the adsorption capacity of the material, as more dye molecules are available to bind to the active sites on the adsorbent surface. plos.org
Contact Time : Adsorption is a time-dependent process. The removal rate is typically rapid at the beginning as the dye occupies readily available surface sites, then slows down as the sites become saturated, eventually reaching equilibrium. For HCl-pretreated Lemna sp., the maximum biosorption capacity was achieved after 4 hours. plos.orgnih.gov For TiO2 nanoparticles, the optimal contact time was determined to be 75 minutes. dergipark.org.tr The study on Pinus roxburghii leaves reported an optimal contact time of 45 minutes for AO-74. semanticscholar.orgresearchgate.net
Temperature : Temperature affects the adsorption process by influencing dye solubility and the kinetic energy of dye molecules. For the adsorption of AO-74 onto Pinus roxburghii leaves, the maximum adsorption occurred at 60°C, suggesting the endothermic nature of the process in that specific system. semanticscholar.orgresearchgate.net
Interactive Data Tables
Table 1: Performance of Various Adsorbents for Acid Orange 74 Removal
| Adsorbent | Modification | Max. Adsorption Capacity (mg/g) | Optimal pH | Optimal Contact Time | Source(s) |
| Lemna sp. | HCl-Pretreated | 64.24 | 2 | 4 hours | plos.orgnih.gov |
| Pinus roxburghii Leaves | None | Not Specified | 1 | 45 minutes | semanticscholar.orgresearchgate.net |
| TiO2 Nanoparticles | None | Not Specified | 5 | 75 minutes | dergipark.org.tr |
| CeO2 (for AO7) | 4 mol.% Y-doped | 16.56 | Not Specified | 20 minutes | researchgate.net |
Table 2: Influence of Operational Parameters on Acid Orange 74 Adsorption
| Parameter | Adsorbent | Conditions/Range Studied | Observed Effect | Source(s) |
| pH | HCl-pretreated Lemna sp. | 1.5 - 5.0 | Maximum capacity (64.24 mg/g) at pH 2. Capacity decreases significantly at higher pH. | plos.orgnih.gov |
| Pinus roxburghii Leaves | 1 - 10 | Maximum adsorption at pH 1. | semanticscholar.orgresearchgate.net | |
| TiO2 Nanoparticles | 2 - 5 | Optimal removal at pH 5. | dergipark.org.tr | |
| Contact Time | HCl-pretreated Lemna sp. | Up to 24 hours | Equilibrium reached in 4 hours. | plos.org |
| Pinus roxburghii Leaves | Not Specified | Optimal removal at 45 minutes. | semanticscholar.orgresearchgate.net | |
| TiO2 Nanoparticles | 10 - 120 minutes | Optimal removal at 75 minutes. | dergipark.org.tr | |
| Temperature | Pinus roxburghii Leaves | 20 - 70°C | Maximum adsorption at 60°C. | semanticscholar.orgresearchgate.net |
| Adsorbent Dose | Pinus roxburghii Leaves | 0.2 - 2.0 g | Optimal dose for maximum % adsorption was 1.8 g. | semanticscholar.orgresearchgate.net |
Adsorption System Optimization and Performance Analysis
Evaluation of Adsorption Capacity and Efficiency Metrics
The efficacy of an adsorbent for the removal of Acid Orange 74 (AO74) is quantified by its adsorption capacity and other efficiency metrics derived from kinetic and isotherm models. The maximum adsorption capacity (q_max), a key metric, represents the maximum amount of dye adsorbed per unit mass of the adsorbent. This value is often determined by fitting experimental data to isotherm models, such as the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes adsorption on heterogeneous surfaces. rsc.org
Kinetic studies are crucial for understanding the rate of adsorption. The pseudo-first-order and pseudo-second-order models are commonly used to analyze the kinetic data. The pseudo-second-order model, which often provides a better fit for dye adsorption, suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. ijert.orgrsc.org
The adsorption capacity of various materials for Acid Orange 7 (AO7), a closely related azo dye, and AO74 has been extensively studied. For instance, HCl-pretreated Lemna sp. (a species of duckweed) demonstrated a maximum biosorption capacity of 64.24 mg/g for AO74. ijert.org Magnetic activated carbon derived from orange peels showed a very high maximum monolayer capacity of 357.14 mg/g for AO7. rsc.org Another noteworthy adsorbent, amine shield-introduced-released porous chitosan (B1678972) hydrogel beads, exhibited an exceptionally high adsorption capacity of 2803.77 mg/g for AO7 at pH 2.0. rsc.org The efficiency of these processes is often dependent on experimental conditions like pH, initial dye concentration, and temperature.
Table 1: Adsorption Capacities and Model Fitting for Acid Orange 7 (AO7) and Acid Orange 74 (AO74) on Various Adsorbents This table is interactive. Users can sort columns by clicking on the headers.
| Adsorbent | Dye | Max. Adsorption Capacity (q_max) (mg/g) | Best Fit Isotherm Model | Best Fit Kinetic Model | Reference |
|---|---|---|---|---|---|
| HCl-pretreated Lemna sp. | AO74 | 64.24 | Toth | Pseudo-second-order | ijert.org |
| Porous CeO₂ | AO7 | 90.3 | Langmuir | - | |
| Zeolitic Imidazolate Framework-8 (ZIF-8) | AO7 | 80.47 | Langmuir | Pseudo-second-order | lidsen.com |
| Orange Peel Magnetic Activated Carbon | AO7 | 357.14 | Langmuir, Temkin | Pseudo-second-order | rsc.org |
| GO-NiFe₂O₄ Nanocomposites | AO7 | 344.8 | Langmuir | Pseudo-second-order | |
| Amine-modified Chitosan Beads | AO7 | 2803.77 | Langmuir | Pseudo-second-order | rsc.org |
| Surfactant-modified Oil Palm Leaf | AO7 | 138.89 | Langmuir | - | researchgate.net |
Adsorption Mechanism Elucidation
Electrostatic interaction is a primary mechanism governing the adsorption of anionic dyes like Acid Orange 74 onto adsorbent surfaces. The surface charge of the adsorbent and the ionization state of the dye are highly dependent on the pH of the solution. The point of zero charge (pHPZC) is a critical parameter, representing the pH at which the net surface charge of the adsorbent is zero. lidsen.com At a pH below the pHPZC, the adsorbent surface becomes positively charged due to the protonation of functional groups, which promotes the adsorption of anionic dyes like AO74 through electrostatic attraction. rsc.org Conversely, at a pH above the pHPZC, the surface becomes negatively charged, leading to electrostatic repulsion and decreased adsorption of the anionic dye. rsc.org
Zeta potential measurements provide direct insight into the surface charge of both the adsorbent and the dye molecules at different pH values. For example, a study on the biosorption of AO74 by HCl-pretreated Lemna sp. (HPL) showed that the zeta potential of HPL was positive at low pH values (below pH 3.0) and became negative as the pH increased. researchgate.net The AO74 dye molecule itself is anionic and carries a negative charge over a wide pH range. The strongest electrostatic attraction, and thus the highest adsorption, occurs at a low pH (e.g., pH 2), where the adsorbent surface is most positively charged, and the dye is anionic. ijert.orgresearchgate.net For instance, the pHPZC of amine shield-introduced-released porous chitosan hydrogel beads was found to be 5.4; accordingly, the maximum adsorption of the anionic dye AO7 was observed at a highly acidic pH of 2.0. rsc.org
The specific chemical components and functional groups on the adsorbent surface play a vital role in the binding of Acid Orange 74 molecules. In biosorbents like HCl-pretreated Lemna sp., Fourier-transform infrared spectroscopy (FTIR) analysis has confirmed the crucial role of proteins in the biosorption process. ijert.org The amide bonds and other functional groups within the protein structure provide active sites for interaction with the dye molecules.
For modified adsorbents, the introduction of specific functional groups is a key strategy to enhance adsorption capacity. Amine groups (-NH₂) are particularly effective for adsorbing anionic dyes. nih.gov The modification of materials like chitosan and biochar with amine-containing compounds introduces positively charged sites (-NH₃⁺) under acidic conditions, which serve as strong binding points for anionic sulfonated dyes via electrostatic attraction. rsc.orgscience-share.com For example, the synthesis of amine shield-introduced-released porous chitosan hydrogel beads significantly increased the number of available amine groups, leading to an exceptionally high adsorption capacity for AO7. rsc.org Similarly, the functionalization of biochar with amine groups can shift the primary adsorption mechanism from physisorption to chemisorption, enhancing the removal of pollutants. science-share.comresearchgate.net These functional groups can form strong electrostatic interactions and hydrogen bonds with the sulfonate (SO₃⁻) and hydroxyl (-OH) groups of the Acid Orange 74 molecule.
Anion exchange is a significant mechanism for the removal of anionic dyes such as Acid Orange 74, particularly when using functionalized adsorbents like ion-exchange resins or surfactant-modified materials. daneshyari.com In an aqueous solution, the AO74 dye, which is a salt of a sulfonic acid, dissociates into a colored organic anion (R-SO₃⁻) and a cation (e.g., Na⁺). mdpi.com
Strongly basic anion exchange resins, which possess positively charged functional groups (e.g., quaternary ammonium groups), can effectively remove these colored anions from the solution. daneshyari.com The mechanism involves the exchange of the mobile anions initially present on the resin (e.g., Cl⁻ or OH⁻) with the dye anions from the wastewater. This process is driven by electrostatic attraction between the positively charged resin and the negatively charged dye anion. mdpi.com
Similarly, the modification of lignocellulosic materials, like oil palm leaves, with cationic surfactants such as cetyltrimethylammonium bromide (CTAB) can induce an anion exchange capability. researchgate.net The CTAB forms a bilayer on the adsorbent surface, with the positively charged head groups oriented outwards, creating a positive surface charge that attracts and binds the anionic dye molecules through an anion exchange process. This modification has been shown to significantly enhance the adsorption capacity compared to the raw, unmodified material. researchgate.net
Advanced Oxidation Processes (AOPs) for Acid Orange 74 Degradation
Photocatalytic Oxidation Systems
Advanced Oxidation Processes (AOPs) are highly effective for the degradation of recalcitrant organic pollutants like Acid Orange 74. Among these, heterogeneous photocatalysis is a widely studied method. This process typically utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, upon irradiation with light of sufficient energy (equal to or greater than its bandgap energy), generates electron-hole pairs (e⁻/h⁺). researchgate.netinternationaljournalcorner.com
These charge carriers initiate a series of redox reactions. The photogenerated holes (h⁺) are powerful oxidizing agents that can directly oxidize the dye molecules adsorbed on the catalyst surface. More importantly, they can react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). rsc.orginternationaljournalcorner.com Simultaneously, the electrons (e⁻) in the conduction band can react with dissolved oxygen to form superoxide (B77818) radical anions (•O₂⁻), which can further lead to the formation of other reactive oxygen species (ROS), including •OH. rsc.org These non-selective and highly potent hydroxyl radicals are the primary species responsible for the oxidative degradation of the complex azo dye structure, breaking it down into simpler, less harmful compounds, and ultimately leading to complete mineralization into CO₂, water, and inorganic ions. internationaljournalcorner.comresearchgate.net
Studies have demonstrated the successful degradation of Acid Orange 74 and the similar AO7 using various photocatalytic systems.
TiO₂-based systems : Titanium dioxide is a popular photocatalyst due to its high photoactivity, non-toxicity, and low cost. ijert.org The degradation of AO74 has been achieved using TiO₂ nanoparticles under UV and sunlight irradiation. ijert.orgresearchgate.net The efficiency of the process is influenced by parameters such as catalyst loading, pH, and initial dye concentration. ijert.orginternationaljournalcorner.com
ZnO-based systems : Zinc oxide nanoparticles have also been proven effective for the photocatalytic degradation of AO7. researchgate.net The process, conducted under UV radiation, showed significant dye removal, with efficiency dependent on pH and the amount of catalyst used. researchgate.netresearchgate.netnih.gov
CuO-based systems : Copper oxide (CuO) nanoparticles, particularly when combined with electron-capturing agents like H₂O₂ or K₂S₂O₈, have shown a drastic improvement in the sunlight-induced photocatalytic degradation of Acid Orange 74. rsc.org The addition of these agents facilitates the generation of hydroxyl radicals, which are the main species responsible for the degradation. rsc.org
Development and Characterization of Semiconductor Photocatalysts
The cornerstone of an effective photocatalytic system is the semiconductor material. Various materials have been investigated for their efficacy in degrading azo dyes, with significant research into titanium dioxide (TiO2), copper-based nanoparticles, and metal-organic frameworks.
Titanium Dioxide (TiO2): A widely studied photocatalyst, TiO2, is known for its chemical stability, non-toxicity, and cost-effectiveness. nih.gov In its anatase form, TiO2 has proven to be the most active for photocatalysis due to its superior ability to adsorb dye molecules. nih.gov However, its large band gap (3.2 eV for anatase) restricts its activation to the UV portion of the solar spectrum, which is a minor component of solar energy. nih.gov Studies on the photocatalytic degradation of the related Acid Orange 7 (AO7) dye using TiO2 have shown that while it is effective, the rate of degradation can be slow, with complete degradation taking over 100 hours under certain conditions. rsc.org
TPPO Capped CuO Nanoparticles: Copper oxide (CuO) nanoparticles, stabilized with triphenylphosphine (B44618) oxide (TPPO) as a capping agent, have been explored as an alternative photocatalyst. These nanoparticles possess a smaller optical band gap (2.29 eV) compared to TiO2, allowing for activation under sunlight. mdpi.com However, the conduction band edge of TPPO-capped CuO nanoparticles is unfavorable for electron transfer to molecular oxygen to produce reactive oxygen species on its own. mdpi.comkyushu-u.ac.jp This limitation necessitates the use of co-catalysts or electron acceptors to enhance its photocatalytic activity. mdpi.comkyushu-u.ac.jp
Metal(II) Isonicotinates: Metal-organic catalysts, such as metal(II) isonicotinate (B8489971) tetrahydrates [M(INA)2(H2O)4], have shown promise in the photocatalytic degradation of azo dyes like Acid Orange 7 (AO7). e-ijep.co.in These complexes are easily isolable and cost-effective. Among various metal centers (Fe, Co, Ni, and Cu), copper(II) isonicotinate [Cu(INA)2(H2O)4] has been identified as the most effective catalyst for the degradation of AO7. e-ijep.co.in These catalysts are typically used in advanced oxidation processes involving a green oxidant like hydrogen peroxide and UV light. e-ijep.co.in
Synergistic Effects in Hybrid Photocatalytic Systems
To overcome the limitations of individual photocatalysts, hybrid systems incorporating electron-capturing agents have been developed. These agents inhibit the recombination of photo-generated electron-hole pairs, thereby increasing the quantum yield of the photocatalytic process.
For TPPO-capped CuO nanoparticles, the addition of electron acceptors like potassium persulfate (K2S2O8) or hydrogen peroxide (H2O2) dramatically improves the degradation efficiency of Acid Orange 74. mdpi.comkyushu-u.ac.jp When combined with 5 mM of potassium persulfate, TPPO-capped CuO nanoparticles achieved 99% degradation of Acid Orange 74 within 180 minutes under sunlight. mdpi.comkyushu-u.ac.jp A similar efficiency was observed with the addition of hydrogen peroxide. mdpi.comkyushu-u.ac.jp The enhanced performance is attributed to the favorable redox potentials of the persulfate and peroxide, which efficiently accept photoexcited electrons from the CuO conduction band, leading to the generation of highly reactive hydroxyl radicals. mdpi.comkyushu-u.ac.jp The rate of degradation was found to be higher with potassium persulfate due to the formation of both highly oxidizing sulfate (B86663) and hydroxyl radicals. kyushu-u.ac.jp
Comparative Studies of Illumination Sources
The choice of illumination source is a critical factor influencing the efficiency and economic viability of photocatalytic degradation.
UV Light: UV irradiation is commonly used in laboratory settings to activate wide-bandgap photocatalysts like TiO2. rsc.orgresearchgate.net For instance, the photocatalytic degradation of Acid Orange 7 on TiO2 films has been extensively studied using UV lamps. researchgate.netresearchgate.netmdpi.com
Simulated and Natural Sunlight: The use of sunlight as a sustainable energy source is a key goal in photocatalysis research. Studies have demonstrated the successful degradation of Acid Orange 74 under natural sunlight using TPPO-capped CuO nanoparticles in the presence of electron acceptors. mdpi.comkyushu-u.ac.jp Similarly, Ni-doped ZnO nanoparticles have been shown to effectively degrade Acid Orange 7 under both sunlight and UV irradiation, with 77% and 93% removal, respectively, after 90 minutes. rsc.org Although UV irradiation showed slightly higher degradation, sunlight is considered more economical for large-scale applications. rsc.org The photocatalytic mineralization of Acid Orange 7 using TiO2 under solar light has also been confirmed as an economically viable alternative to artificial light sources. benthamscience.com
Optimization of Photocatalytic Parameters
The efficiency of photocatalytic degradation is influenced by several operational parameters. Optimizing these factors is crucial for maximizing the removal of Acid Orange 74.
Initial pH: The pH of the solution influences the surface charge of the photocatalyst and the speciation of the dye molecule. For the degradation of Acid Orange 7 using tungsten oxide nanopowder, the degradation efficiency decreased significantly from 87.58% to 9.41% as the initial pH increased from 3 to 9. nih.gov Similarly, for TiO2, the degradation rate of Acid Orange 7 was found to be optimal at a pH of 3. researchgate.net This is because a lower pH promotes the adsorption of the anionic dye onto the positively charged surface of the photocatalyst.
Oxidant Concentration: In hybrid systems, the concentration of the electron acceptor is a key parameter. For the degradation of Orange G, a related azo dye, using a bismuth molybdate (B1676688) photocatalyst, the optimal hydrogen peroxide concentration was found to be 1.4 mol/L.
Light Intensity: Generally, a higher light intensity leads to a greater rate of electron-hole pair generation, thus increasing the photocatalytic activity. However, the relationship is not always linear, and an optimal intensity may exist beyond which the efficiency plateaus.
Temperature: The effect of temperature on photocatalytic degradation can be complex. While moderate increases in temperature can enhance reaction rates, excessive heat can promote the recombination of charge carriers and desorption of the dye from the catalyst surface.
Interactive Data Table: Optimization of Photocatalytic Parameters for Azo Dye Degradation
| Parameter | Optimal Value | Dye | Photocatalyst | Notes | Source |
| Catalyst Loading | 1.0 g/L | Acid Orange 7 | TiO2 | Higher doses can reduce light penetration. | rsc.org |
| Initial pH | 3 | Acid Orange 7 | Tungsten Oxide | Efficiency decreases significantly at higher pH. | nih.gov |
| Initial pH | 3 | Acid Orange 7 | TiO2 | Promotes adsorption of the anionic dye. | researchgate.net |
| Oxidant Conc. (H2O2) | 1.4 mol/L | Orange G | Bi2MoO6 | Crucial for hybrid photo-Fenton systems. |
Electrochemical Oxidation Technologies
Electrochemical oxidation offers a powerful alternative for the degradation of persistent organic pollutants like Acid Orange 74. This technology relies on the generation of strong oxidizing agents, primarily hydroxyl radicals, at the surface of an anode. The choice of anode material is paramount to the efficiency and mechanism of the degradation process.
Performance Evaluation of Advanced Anode Materials
A comparative study on the electrochemical oxidation of Acid Orange 74 evaluated four different anode materials: Ruthenium (Ru), Iridium dioxide (IrO2), Lead dioxide (PbO2), and Boron Doped Diamond (BDD). mdpi.come-ijep.co.in
Boron Doped Diamond (BDD): The BDD electrode demonstrated the highest efficiency, achieving 100% removal of Acid Orange 74 and 84.3% removal of Chemical Oxygen Demand (COD). mdpi.come-ijep.co.in This superior performance is attributed to the high oxidation potential of BDD, which allows for the generation of highly reactive hydroxyl and superoxide radicals. e-ijep.co.in Furthermore, the BDD anode was the only material capable of oxidizing the Cr³⁺ complexed in the dye structure. mdpi.come-ijep.co.in
Lead Dioxide (PbO2): The PbO2 anode also showed good performance, relying on the generation of hydroxyl radicals for indirect oxidation. mdpi.come-ijep.co.in In a separate study on the closely related Acid Orange 7, a Fe-doped PbO2 electrode achieved 87.15% dye removal and 49.88% COD removal after 60 minutes of electrolysis. rsc.org
Iridium Dioxide (IrO2) and Ruthenium (Ru): These are considered "active" anodes, where the oxidation process primarily occurs directly on the electrode surface. e-ijep.co.in Their performance in the complete mineralization of Acid Orange 74 was found to be less efficient compared to the "non-active" BDD and PbO2 anodes. mdpi.come-ijep.co.in
Interactive Data Table: Performance of Anode Materials for Acid Orange 74 Oxidation
| Anode Material | % Dye Removal | % COD Removal | Primary Oxidation Mechanism | Key Findings | Source |
| Boron Doped Diamond (BDD) | 100% | 84.3% | Indirect (•OH, •O2⁻) & Direct | Highest efficiency; oxidizes Cr³⁺ complex. | mdpi.come-ijep.co.in |
| Lead Dioxide (PbO2) | High | - | Indirect (•OH) & Direct | Effective for dye and COD removal. | rsc.orgmdpi.come-ijep.co.in |
| Iridium Dioxide (IrO2) | Lower | Lower | Direct | Less efficient for complete mineralization. | mdpi.come-ijep.co.in |
| Ruthenium (Ru) | Lower | Lower | Direct | Less efficient for complete mineralization. | mdpi.come-ijep.co.in |
Discrimination between Direct and Indirect Oxidation Pathway Contributions
The degradation of organic pollutants via electrochemical oxidation can proceed through two main pathways:
Direct Oxidation: This involves the direct transfer of electrons from the organic molecule to the anode surface, leading to its oxidation. This pathway is predominant on "active" anodes like IrO2 and Ru. e-ijep.co.in
Indirect Oxidation: This pathway involves the generation of powerful oxidizing species, such as hydroxyl radicals (•OH) and superoxide radicals (•O2⁻), from the electrochemical oxidation of water at the anode surface. These radicals then attack and degrade the organic molecules in the bulk solution. This is the primary mechanism on "non-active" or "inert" electrodes like BDD and PbO2. e-ijep.co.in
For Acid Orange 74, studies have shown that on the BDD anode, both direct and indirect oxidation via •OH and •O2⁻ radicals contribute to its degradation. e-ijep.co.in On the PbO2 anode, the oxidation is primarily driven by direct oxidation and indirect oxidation by •OH radicals. e-ijep.co.in In contrast, on the active Ru and IrO2 anodes, the degradation of Acid Orange 74 is mainly dependent on the direct oxidation pathway. e-ijep.co.in The ability of the BDD electrode to generate a higher concentration of more powerful radicals explains its superior performance in achieving complete mineralization. mdpi.come-ijep.co.in
Electrochemical Activation of Peroxydisulfate (B1198043) for Enhanced Degradation
The electrochemical activation of peroxydisulfate (PDS, S₂O₈²⁻) is an effective advanced oxidation process (AOP) for the degradation of recalcitrant organic pollutants like Acid Orange 74 (AO74). This method generates potent sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH), which are highly effective in breaking down complex dye molecules. researchgate.net The process involves the electrochemical generation of these radicals from PDS, leading to the mineralization of the target contaminant.
Research has demonstrated the efficacy of this system using various electrode materials. For instance, a study utilized a silver nanoparticle-modified carbon paper anode to enhance the degradation of AO74 through the anodic activation of PDS. researchgate.net Both sulfate and hydroxyl radicals were identified as the primary reactive oxidants responsible for the degradation. researchgate.net Another novel approach coupled electrochemistry with ferrous ion activation of peroxydisulfate (EC/Fe²⁺/S₂O₈²⁻) for the decolorization of Acid Orange 7. nih.gov In this system, the reaction between PDS and Fe²⁺ ions produces sulfate radicals, while the ferric ions (Fe³⁺) generated are simultaneously reduced back to Fe²⁺ at the cathode, ensuring a continuous catalytic cycle. nih.gov The presence of an applied current significantly enhanced the color removal compared to the Fe²⁺/S₂O₈²⁻ process alone. nih.gov
The primary degradation mechanisms in these systems involve the attack of SO₄•⁻ and •OH radicals on the dye molecule, leading to the cleavage of the azo bond (-N=N-) and the subsequent breakdown of aromatic intermediates. nih.govresearchgate.net The combination of electrochemical oxidation with electro-activated persulfate has been confirmed as a promising and efficient technology for treating complex industrial effluents. researchgate.net
Influence of Electrochemical Operating Conditions (e.g., current density, electrolyte composition)
Current Density: This is a critical variable in electrochemical treatments. An increase in current density generally leads to a faster degradation rate. For example, in the electrochemical oxidation of AO74 using a Boron-Doped Diamond (BDD) anode, a current density of 40 mA cm⁻² was a key condition for achieving 100% color removal and 84.3% Chemical Oxygen Demand (COD) reduction within two hours. researchgate.net Studies on the EC/Fe²⁺/S₂O₈²⁻ process showed that while current density had little initial effect on decolorization, it significantly improved the efficiency after 60 minutes of reaction. nih.gov However, an excessively high current density can lead to diminished current efficiency and higher energy consumption due to increased side reactions, such as the oxygen evolution reaction.
Electrolyte Composition: The type and concentration of the supporting electrolyte are crucial. Electrolytes not only increase the conductivity of the solution but can also participate in the generation of secondary oxidants. Sodium sulfate (Na₂SO₄) is a commonly used electrolyte. In one study, a concentration of 2.5 g L⁻¹ Na₂SO₄ was used in conjunction with a BDD anode for the effective degradation of AO74. researchgate.net In another process involving electrochemical activation of peroxydisulfate, an optimal Na₂SO₄ concentration of 1 mM was identified. researchgate.net When using electrolytes containing chloride ions (e.g., NaCl), active chlorine species (Cl₂, HClO, ClO⁻) can be generated, which are powerful oxidizing agents that can contribute significantly to dye degradation. However, their formation can also lead to the undesirable generation of chlorinated organic byproducts.
The interplay between these parameters is crucial for process optimization, balancing high degradation efficiency with minimal energy consumption.
Table 1: Influence of Electrochemical Operating Conditions on Dye Degradation
| Parameter | Condition | Outcome | Source |
|---|---|---|---|
| Current Density | 40 mA cm⁻² | 100% AO74 removal and 84.3% COD removal in 2 hours. | researchgate.net |
| Current Density | 1.67 A m⁻² | Optimal condition for an EC-Fe₃O₄/PDS process. | researchgate.net |
| Electrolyte | 2.5 g L⁻¹ Na₂SO₄ | Used with BDD anode for complete AO74 removal. | researchgate.net |
| Electrolyte | 1 mM Na₂SO₄ | Optimal concentration for electrochemically activated peroxydisulfate process. | researchgate.net |
| pH | 7 | Optimal pH for an EC-EO system using graphite (B72142) electrodes. | researchgate.net |
Fenton and Photo-Fenton Processes
Comparative studies have shown that the photo-Fenton treatment is the most effective among several photochemical processes for the degradation of AO74. nih.gov The use of heterogeneous catalysts, such as iron-containing red mud biochar (RMBC), has shown excellent capability for AO74 removal under visible light irradiation, achieving nearly 100% decolorization and 87% mineralization. nih.gov In this heterogeneous system, light irradiation facilitates the redox cycle of Fe²⁺/Fe³⁺, producing more reactive oxygen species (ROS) for dye degradation. nih.gov
Optimization of Catalyst and Oxidant Concentrations for AO74 Degradation
The efficiency of Fenton and photo-Fenton processes is critically dependent on the concentrations of the catalyst (iron source) and the oxidant (H₂O₂). Optimization of these parameters is essential to maximize degradation while minimizing reagent costs.
Response surface methodology (RSM) has been used to determine the optimal conditions for AO74 degradation in a heterogeneous Fenton-like reaction using a Fe₃₋ₓCoₓO₄ catalyst. iaea.org The study identified an optimal catalyst dosage of 0.84 g/L and an H₂O₂ concentration of 46.70 mM, which resulted in 86.30% removal of the dye. iaea.org For the degradation of the similar Acid Orange II dye, a UV-assisted Fenton-like process was optimized with a catalyst dosage of 0.4 g/L and an H₂O₂ concentration of 35 mM, achieving nearly 100% removal. researchgate.net
An excess of H₂O₂ can be detrimental to the process, as it can act as a scavenger of the highly reactive •OH radicals, forming the less reactive hydroperoxyl radical (HO₂•). Similarly, an excess of the iron catalyst can also lead to scavenging of •OH radicals. Therefore, finding the optimal ratio of [H₂O₂]/[Fe²⁺] is a key aspect of process design. In the degradation of C.I. Acid Orange 7, the decolorization rate was found to increase with increasing hydrogen peroxide concentration, and an optimal iron powder addition was identified. nih.gov
Table 2: Optimized Conditions for Fenton/Photo-Fenton Degradation of Acid Orange Dyes
| Dye | Process | Catalyst | Catalyst Conc. | H₂O₂ Conc. | Degradation % | Source |
|---|---|---|---|---|---|---|
| Acid Orange 7 | Heterogeneous Fenton-like | Fe₃₋ₓCoₓO₄ | 0.84 g/L | 46.70 mM | 86.30% | iaea.org |
| Acid Orange II | UV assisted Fenton-like | Fe₃₋ₓMnₓO₄ | 0.4 g/L | 35 mM | ~100% | researchgate.net |
| Acid Orange 7 | Photo-Fenton | Red Mud Biochar (RMBC) | - | - | ~100% (decolorization) | nih.gov |
| Acid Orange 7 | Advanced Fenton (ultrasound) | Zero-valent iron | Optimal addition identified | Increased with H₂O₂ conc. | - | nih.gov |
Impact of pH on Reaction Efficiency and Radical Generation
The initial pH of the solution is a paramount factor governing the efficiency of Fenton and photo-Fenton reactions and the generation of hydroxyl radicals. The generation of •OH radicals is maximized at an acidic pH, typically in the range of 2.5 to 3.0. nih.govnih.gov
At a pH around 3.0, the generation of hydroxyl radicals is at its peak. nih.gov As the pH increases, the efficiency of the Fenton reaction decreases. This is because at higher pH values (pH > 4), ferric ions begin to precipitate as ferric hydroxide (Fe(OH)₃), which reduces the concentration of catalytically active iron in the solution and inhibits the regeneration of Fe²⁺. nih.gov In a study on the degradation of C.I. Acid Orange 7, the decolorization rate was observed to decrease with an increase in the initial pH value. nih.gov
Ozonation and Combined Advanced Oxidation Strategies
Ozonation (O₃) is another AOP used for treating dye-containing wastewater. Ozone can degrade dye molecules through two primary pathways: direct electrophilic attack by molecular ozone, which is more selective and typically occurs in acidic conditions, or indirect attack by highly reactive hydroxyl radicals (•OH) produced from ozone decomposition, which is more prevalent in alkaline conditions. nih.gov While ozonation can be effective for decolorization, it is often less efficient in achieving high levels of total organic carbon (TOC) or COD removal when used alone. researchgate.net
For instance, the degradation of C.I. Acid Orange 7 in a hollow fiber membrane reactor showed that the combination of ozone with hydrogen peroxide achieved a higher COD removal efficiency than ozonation alone. researchgate.net The rate constant for decolorization increased with higher concentrations of H₂O₂. researchgate.net Similarly, combining ozonation with UV radiation and H₂O₂ (O₃/UV/H₂O₂) has been shown to increase COD removal from 9.1% (O₃ alone) to 58.4% for certain industrial wastewaters. mdpi.com These combined strategies leverage synergistic effects to overcome the limitations of individual treatments, leading to more complete and efficient degradation of AO74.
Biological Degradation Systems for Acid Orange 74 Biotransformation
Biological degradation offers an environmentally friendly and cost-effective alternative for the treatment of azo dyes like Acid Orange 74. These systems utilize microorganisms, such as bacteria and fungi, or plants to break down or adsorb the complex dye structure. AO74 is generally considered a non-biodegradable dye due to the stability of its chromium-complex structure. plos.org
One effective approach is the use of aerobic granular sludge (AGS). Studies on the closely related Acid Orange 7 showed that AGS can achieve removal through a combination of rapid adsorption followed by slower biodegradation. nih.gov The performance was found to be stable at low salinity levels (0.5%-1.0%), but high salinity (2.0%) negatively impacted microbial viability and removal efficiency. nih.gov The biodegradation pathway in the AGS system involves gradual mineralization through steps like desulfurization, deamination, decarboxylation, and hydroxylation. nih.gov
Sequential anaerobic-aerobic reactor systems have also proven effective. An anaerobic stage can achieve high rates of bioconversion and decolorization by breaking the azo bond, while a subsequent aerobic stage degrades the resulting aromatic amines. researchgate.net This sequential process has demonstrated high removal efficiencies for color, COD, and total aromatic amines. researchgate.net
White-rot fungi, such as Coriolus versicolor, are known for their ability to produce extracellular lignolytic enzymes (like laccase and peroxidases) that can degrade a wide range of recalcitrant compounds, including azo dyes. researchgate.net In a membrane bioreactor, this fungus achieved over 95% decolorization of Acid Orange 7. researchgate.net
Biosorption, a process where the dye is adsorbed onto the surface of biomass, is another biological treatment method. HCl-pretreated Lemna sp. (duckweed) has been evaluated for the biosorption of AO74, showing a maximum capacity of 64.24 mg g⁻¹ at an optimal pH of 2. plos.orgnih.gov This method can effectively remove the dye from aqueous solutions, with potential for regeneration and reuse of the biosorbent. plos.orgnih.gov
Microbial Remediation Approaches
Microbial remediation leverages the metabolic capabilities of microorganisms to decolorize and degrade azo dyes. This approach is considered a cost-effective and eco-friendly alternative for treating textile effluents. Bacteria, in particular, are favored for their rapid growth and diverse enzymatic systems capable of breaking down complex dye structures. mdpi.com
The search for effective microbial candidates for bioremediation often begins with isolating bacteria from dye-contaminated environments, as these microorganisms are likely to have adapted to the presence of such pollutants. nih.gov Studies have successfully isolated and characterized various bacterial strains and consortia with the ability to decolorize azo dyes like Acid Orange.
For instance, a bacterial consortium, designated SPB92, was isolated and shown to effectively decolorize Acid Orange (AO) dye within 23 hours under static conditions. frontiersin.org The consortium, containing strains identified through 16S rRNA gene sequencing, utilized the dye as its sole carbon source. frontiersin.org Similarly, bacterial strains such as Staphylococcus hominis RMLRT03 have been isolated from textile effluent-contaminated soil and have demonstrated significant decolorization capabilities against Acid Orange, particularly when supplemented with glucose and yeast extract as co-substrates. nih.gov Other genera, including Pseudomonas, Bacillus, and Enterococcus, have also been identified as potent azo dye degraders. mdpi.comnih.govijbbku.com Pseudomonas stutzeri, for example, possesses enzymes like azoreductase and laccase that facilitate the reductive cleavage of the dye's azo bond. nih.govresearchgate.netnih.gov The development of mixed bacterial consortia is often advantageous, as the combined metabolic activities of different species can lead to more complete degradation of the dye and its intermediate products. ijbbku.com
Table 1: Examples of Bacterial Strains/Consortia for Acid Orange Decolorization
| Microbial Strain/Consortium | Source of Isolation | Key Findings |
| Bacterial Consortium SPB92 | Dye-contaminated site | Achieved decolorization of Acid Orange (30 mg/L) in 23 hours under static conditions. frontiersin.org |
| Staphylococcus hominis RMLRT03 | Textile effluent contaminated soil | Showed efficient decolorization with glucose and yeast extract as co-substrates. nih.gov |
| Enterococcus faecalis strain ZL | Palm oil mill effluent | Achieved 98% decolorization of Acid Orange 7 (100 mg/L) in 5 hours. nih.gov |
| Pseudomonas stutzeri SPM-1 | Textile wastewater dumping sites | Exhibited significant azoreductase and laccase activity, leading to dye degradation. nih.govresearchgate.net |
Microbial Fuel Cells (MFCs) are innovative bio-electrochemical systems that utilize the metabolic activity of microorganisms to break down organic matter and generate electricity simultaneously. nih.govnih.gov This technology presents a dual-benefit solution for wastewater treatment: contaminant degradation and sustainable energy production. nih.govundip.ac.id
In the context of Acid Orange 7 (AO7) remediation, MFCs have been successfully employed to achieve high degradation efficiency. An integrated system combining an MFC with an aerobic bioreactor demonstrated over 90% color and soluble Chemical Oxygen Demand (COD) removal from wastewater containing AO7. nih.gov The MFC stage facilitates the initial reductive degradation of the AO7 molecule, breaking the azo bond to form constituent aromatic amines. nih.gov These intermediates are then further degraded into simpler, less toxic compounds in a subsequent aerobic stage. nih.gov This integrated approach not only cleans the water but also significantly reduces the effluent's toxicity. nih.gov The performance of MFCs can be influenced by various factors, including the type of electrode materials and the microbial communities present in the anode biofilm. nih.gov
Enzymatic Biotransformation Processes
Enzymatic treatment offers a more specific and often faster alternative to using whole microbial cells. This approach involves using isolated enzymes to catalyze the degradation of target pollutants like Acid Orange 74. Laccases and peroxidases are two key groups of enzymes extensively studied for this purpose. nih.gov
Laccases are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, making them highly suitable for dye degradation. nih.govnih.gov They use molecular oxygen as an electron acceptor, producing water as the only byproduct, which makes them environmentally friendly catalysts. nih.govnih.gov
The mechanism of laccase-mediated degradation involves the generation of phenoxy radicals from the substrate. researchgate.net These radicals are unstable and can undergo further reactions, such as polymerization or cleavage, leading to the breakdown of the complex dye structure. nih.govunl.ptresearchgate.net Studies have shown that bacterial laccases, such as CotA-laccase from Bacillus subtilis, can decolorize a variety of synthetic dyes, including azo dyes, at alkaline pH without the need for redox mediators. unl.ptresearchgate.netplu.mx The efficiency of laccase can be enhanced through immobilization on various supports, which improves the enzyme's stability against changes in pH and temperature and allows for its reuse over multiple cycles. acs.org For instance, laccase immobilized on mesoporous silica-coated magnetic multiwalled carbon nanotubes showed enhanced thermal and pH stability and was effective in decolorizing several azo dyes. acs.org
Peroxidase enzymes catalyze oxidation-reduction reactions using hydrogen peroxide (H2O2) as an oxidant. However, the use of natural peroxidases can be limited by cost and stability. This has led to the exploration of biomimetic systems that mimic the function of these enzymes. scirp.org
Hemin (B1673052), the prosthetic group found in heme peroxidases, has been investigated as a biomimetic catalyst for the oxidative degradation of Acid Orange 7. scirp.orgresearchgate.netsemanticscholar.org In a hemin/H2O2 system, hemin activates the hydrogen peroxide to generate highly reactive species, specifically an oxoferryl porphyrin π-cation radical, which then attacks and destroys the azo chromophore of the dye. scirp.orgresearchgate.netsemanticscholar.org This process is highly efficient, particularly in alkaline conditions (e.g., pH 11.0), and follows pseudo-first-order kinetics. scirp.orgresearchgate.netsemanticscholar.org This biomimetic approach avoids the formation of carcinogenic aromatic amines that can be produced under anaerobic conditions and is a promising method for pre-treating dye-laden wastewater. scirp.orgresearchgate.net The catalytic activity of hemin can be influenced by the surrounding microenvironment, and its efficiency can be enhanced in aqueous solutions containing surfactants like sodium dodecylsulfate. acs.org
Optimization of Bioremediation System Parameters
The efficiency of any bioremediation system, whether microbial or enzymatic, is heavily dependent on various physical and chemical parameters. Optimizing these factors is crucial for maximizing degradation rates and achieving practical application. jmbfs.org
Key parameters that influence the bioremediation of Acid Orange 74 include pH, temperature, the presence of co-substrates, and aeration conditions.
pH: The pH of the medium affects both the activity of microbial enzymes and the surface charge of bacterial cells, which influences dye biosorption. For the bacterial degradation of Acid Orange, optimal pH values are often found in the neutral to slightly alkaline range (pH 7.0-8.0). nih.govfrontiersin.orgjmbfs.org However, for enzymatic systems like laccase, the optimal pH can be acidic (e.g., pH 3.0 for immobilized laccase from Trametes versicolor), while hemin-based systems perform best at a highly alkaline pH of 11.0. acs.orgscirp.org Biosorption studies have also shown maximum uptake at a very acidic pH of 2.0. plos.org
Temperature: Microbial growth and enzyme kinetics are temperature-dependent. Most bacterial strains studied for Acid Orange degradation show optimal activity at temperatures between 32°C and 37°C. nih.govfrontiersin.orgnih.govjmbfs.org Immobilized laccase has demonstrated high thermal stability, with an optimal temperature of 60°C. acs.org
Co-substrates: Many microorganisms require an additional, easily metabolizable carbon and nitrogen source (co-substrate) to support the metabolic activity needed for dye degradation. nih.gov Glucose and yeast extract are commonly used co-substrates that have been shown to significantly enhance the decolorization of Acid Orange by strains like Staphylococcus hominis and Enterococcus faecalis. nih.govnih.gov
Aeration Conditions: The cleavage of the azo bond is a reductive process and is therefore favored under static or microaerophilic (low oxygen) conditions. nih.govresearchgate.net Many studies report higher decolorization efficiency under static incubation compared to shaking (aerated) conditions. nih.govfrontiersin.org Following the initial anaerobic or microaerophilic reduction, a subsequent aerobic stage is often required to degrade the resulting aromatic amines. nih.gov
Table 2: Optimized Parameters for Acid Orange Remediation
| Treatment Method | Microorganism/Enzyme | Parameter | Optimal Value | Source(s) |
| Microbial Decolorization | Bacterial Consortium SPB92 | pH | 7.5 | frontiersin.org |
| Temperature | 32°C | frontiersin.org | ||
| Staphylococcus hominis RMLRT03 | pH | 7.0 | nih.gov | |
| Temperature | 35°C | nih.gov | ||
| Enterococcus faecalis ZL | Temperature | 37°C | nih.gov | |
| Co-substrate | 0.1% Yeast Extract, 0.1% Glycerol | nih.gov | ||
| Enzymatic Degradation | Immobilized Laccase | pH | 3.0 | acs.org |
| Temperature | 60°C | acs.org | ||
| Biomimetic Catalysis | Hemin/H2O2 System | pH | 11.0 | scirp.orgresearchgate.netsemanticscholar.org |
| Temperature | 15°C (studied) | scirp.org | ||
| Biosorption | HCl-pretreated Lemna sp. | pH | 2.0 | plos.org |
Mechanistic and Kinetic Studies of Acid Orange 74 Transformation
Reaction Kinetics Modeling in Degradation Processes
Kinetic modeling provides a mathematical framework to describe the rate of a chemical reaction and how it is influenced by various factors. In the context of AO74 degradation, this typically involves fitting experimental data to established kinetic models to determine the reaction order and rate constants.
The degradation of azo dyes like Acid Orange 74 is frequently analyzed using pseudo-first-order and pseudo-second-order kinetic models. The selection of the most appropriate model is determined by comparing the correlation coefficients (R²) obtained from the linear plots of the models.
The pseudo-first-order model assumes that the rate of reaction is dependent on the concentration of one of the reactants, which in this case is the dye concentration. The linear form of the pseudo-first-order equation is:
log(q_e - q_t) = log(q_e) - (k₁/2.303)t
where:
q_e is the amount of dye adsorbed at equilibrium (mg/g)
q_t is the amount of dye adsorbed at time t (mg/g)
k₁ is the rate constant of the pseudo-first-order adsorption (min⁻¹)
The pseudo-second-order model posits that the rate-limiting step is a chemical reaction involving two species, and in the case of dye degradation, it is assumed to be dependent on the available adsorption sites on the catalyst or adsorbent. The linearized form of the pseudo-second-order equation is:
t/q_t = 1/(k₂q_e²) + (1/q_e)t
where:
k₂ is the rate constant of the pseudo-second-order adsorption (g/mg·min)
In a study on the biosorption of Acid Orange 74 using HCl-pretreated Lemna sp., the pseudo-second-order kinetics model was found to align well with the experimental data for assays conducted at various pH levels and initial dye concentrations. nih.govmdpi.com This suggests that the rate-limiting step in this particular biosorption process is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecules.
Conversely, in many photocatalytic degradation studies of similar azo dyes, the reaction is often reported to follow pseudo-first-order kinetics. researchgate.net For instance, the decolorization of Acid Orange 7 using a UV/H₂O₂ process in a tubular continuous-flow photoreactor was found to follow pseudo-first-order kinetics with respect to the dye concentration. jocpr.com The applicability of either model is highly dependent on the specific degradation system, including the type of catalyst, the nature of the reactive species, and the experimental conditions.
Interactive Table: Comparison of Kinetic Models for Azo Dye Degradation
| Degradation System | Dye | Best Fit Kinetic Model | Reference |
|---|---|---|---|
| Biosorption by HCl-pretreated Lemna sp. | Acid Orange 74 | Pseudo-second-order | nih.govmdpi.com |
| UV/H₂O₂ in continuous-flow photoreactor | Acid Orange 7 | Pseudo-first-order | jocpr.com |
| Adsorption on untreated sugarcane bagasse | Acid Orange 7 | Langmuir isotherm (equilibrium), implies chemisorption | jocpr.com |
| Photocatalysis with Co₇₈Si₈B₁₄/g-C₃N₄ | Orange II | Pseudo-first-order | mdpi.com |
Effect of pH: The pH of the solution can significantly alter the surface charge of the catalyst/adsorbent and the ionization state of the dye molecule, thereby affecting the adsorption and subsequent degradation rates. For the biosorption of Acid Orange 74, the most favorable pH was found to be 2. nih.govmdpi.com In the degradation of the similar dye, Orange II, using a vanadium-titanium (B8517020) magnetite-activated persulfate system, the degradation efficiency was higher in acidic conditions compared to neutral or alkaline conditions. The apparent rate constant for the degradation of another dye via the Fenton process was observed to increase with pH up to an optimal value of 3, after which it decreased. researchgate.net
Effect of Initial Dye Concentration: Generally, an increase in the initial dye concentration can lead to a decrease in the apparent rate constant. This is often attributed to the saturation of active sites on the catalyst surface at higher dye concentrations. Additionally, at higher concentrations, the dye molecules themselves can absorb a significant fraction of the incident light in photocatalytic systems, which reduces the light available to activate the catalyst. For the photocatalytic degradation of methyl orange, the apparent rate constant was found to decrease hyperbolically with an increasing initial concentration. mdpi.com
Effect of Catalyst/Adsorbent Dosage: The dosage of the catalyst or adsorbent also plays a critical role. An increase in dosage generally leads to a higher number of available active sites, which can increase the degradation rate up to a certain point. Beyond this optimal dosage, the solution may become more turbid, leading to light scattering and a reduction in the efficiency of photocatalytic processes.
Effect of Temperature: Temperature can influence the reaction rate, with higher temperatures generally leading to faster degradation, as described by the Arrhenius equation. However, in biosorption processes, very high temperatures can lead to the denaturation of the biological material, reducing its effectiveness. For the tribocatalytic degradation of Rhodamine B, the rate constant showed a slight increase from 25 °C to 55 °C but then decreased at 75 °C. mdpi.com
Interactive Table: Influence of Experimental Variables on Apparent Rate Constant (k_app)
| Experimental Variable | General Trend for Azo Dye Degradation | Rationale |
|---|---|---|
| pH | Optimal value exists, often in the acidic range | Affects surface charge of catalyst/adsorbent and dye speciation |
| Initial Dye Concentration | k_app generally decreases with increasing concentration |
Saturation of active sites, light screening effect in photocatalysis |
| Catalyst/Adsorbent Dose | k_app increases to an optimum, then may decrease |
More active sites available; high doses can cause light scattering |
| Temperature | k_app generally increases with temperature |
Increased reaction kinetics (Arrhenius law); potential for deactivation at high temps |
Degradation Pathway Elucidation
Understanding the step-by-step transformation of the Acid Orange 74 molecule is essential for assessing the effectiveness of a treatment process and identifying any potentially harmful byproducts. This involves identifying the reactive species responsible for the initial attack, the cleavage of the characteristic azo bond, and the subsequent breakdown of the aromatic rings.
Advanced Oxidation Processes (AOPs) are commonly employed for the degradation of recalcitrant organic pollutants like AO74. These processes are characterized by the in-situ generation of highly reactive and non-selective chemical species known as Reactive Oxygen Species (ROS).
Hydroxyl Radicals (•OH): With a high oxidation potential (E⁰ = 2.8 V), hydroxyl radicals are powerful oxidizing agents capable of reacting with a wide range of organic compounds. In the Fenton process, •OH radicals are generated from the reaction of hydrogen peroxide with ferrous ions. Studies on the degradation of Acid Orange 7 by the Fenton process have confirmed that hydroxyl radicals are the primary species responsible for the dye's degradation. nih.gov The involvement of •OH can be confirmed through scavenger experiments, where a substance that readily reacts with •OH (like isopropanol (B130326) or tert-butanol) is added to the reaction mixture, leading to a significant decrease in the degradation rate.
Sulfate (B86663) Radicals (SO₄•⁻): Sulfate radicals (E⁰ = 2.5–3.1 V) are another potent oxidizing species, typically generated through the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) by heat, UV light, or transition metals. The degradation of Acid Orange 7 has been successfully achieved using sulfate radical-based AOPs, where peroxymonosulfate was activated by a magnetic composite catalyst to generate SO₄•⁻. nih.govfigshare.comcapes.gov.br These radicals then attack the organic functional groups of the AO7 molecule, initiating its degradation. figshare.comcapes.gov.br
Superoxide (B77818) Anion Radicals (O₂•⁻): The superoxide anion radical is another important ROS, though it is a weaker oxidant than •OH and SO₄•⁻. It can be formed in various AOPs, including photocatalysis and plasma processes. In the degradation of Acid Orange 7 in a dielectric barrier discharge (DBD) reactor, scavenger experiments using benzoquinone indicated that O₂•⁻ played a key role in the discoloration process, particularly when a Fe₂O₃-based catalyst was used. mdpi.com
The characteristic color of Acid Orange 74 is due to the presence of the azo bond (-N=N-) which is part of the extended chromophore system. The cleavage of this bond is the primary step in the decolorization of the dye.
The mechanism of azo bond cleavage can proceed through different pathways depending on the reactive species involved.
Reductive Cleavage: In reductive pathways, electrons are transferred to the azo bond, leading to its cleavage. This has been studied for the similar dye Orange II, where reduction by 2-hydroxy-2-propyl radicals led to the formation of a dye radical anion. This intermediate then disproportionates to yield a hydrazine (B178648) derivative. The unstable hydrazine subsequently decomposes, breaking the N-N single bond to form aromatic amines, such as 4-aminobenzenesulfonate (B1229798) and a naphthylimine species. nih.gov
Oxidative Cleavage: In oxidative pathways, highly reactive species like •OH or SO₄•⁻ attack the azo bond. This can lead to the formation of radical adducts which then undergo further reactions to cleave the bond. The attack can be symmetrical or asymmetrical. Symmetrical cleavage results in two separate aromatic radical fragments, while asymmetrical cleavage leads to the formation of a diazenyl radical and a hydroxylated aromatic species.
The cleavage of the azo bond results in the loss of the extended conjugation in the molecule, leading to the disappearance of color. The initial chromophore of Acid Orange 74 is transformed into various smaller, colorless aromatic intermediates.
Following the initial azo bond cleavage, the resulting aromatic intermediates undergo further degradation. This typically involves the hydroxylation of the aromatic rings, where •OH radicals are added to the benzene (B151609) and naphthalene (B1677914) rings. This process increases the reactivity of the aromatic compounds and facilitates their subsequent opening.
The degradation of Acid Orange 7 by the Fenton process has been shown to proceed through three main mechanisms: azo bond cleavage, hydroxylation, and oxidation of the naphthalene ring. nih.gov The opening of the aromatic rings leads to the formation of smaller aliphatic compounds, such as short-chain carboxylic acids (e.g., formic acid, acetic acid, oxalic acid).
Ultimately, the goal of most degradation processes is complete mineralization , which is the conversion of the organic pollutant into simple inorganic species like carbon dioxide (CO₂), water (H₂O), sulfate ions (SO₄²⁻), and nitrate (B79036) ions (NO₃⁻). The extent of mineralization is often monitored by measuring the Total Organic Carbon (TOC) reduction. For instance, in the degradation of Acid Orange 7 using a magnetic composite-catalyzed peroxymonosulfate process, a mineralization rate of 46% was achieved. figshare.comcapes.gov.br
Identification and Characterization of Intermediate Degradation Products
The transformation of Acid Orange 74 (AO74) into simpler, non-toxic compounds involves a series of intermediate products. The identification of these intermediates is crucial for understanding the degradation pathways and ensuring the complete mineralization of the dye. Various analytical techniques, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and Fourier-transform infrared spectroscopy (FTIR), are employed to identify and characterize these transient species.
In degradation processes involving radiolytic techniques, the breakdown of AO74 can proceed through different mechanisms depending on the reaction conditions. Under reductive conditions, the primary degradation step is the cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines such as aniline (B41778) and 1-amino-2-naphthol. nih.gov Further reactions can result in the formation of other intermediates like sodium sulfanilamide, naphthalidine, and 2-naphthol. nih.gov Conversely, under oxidative conditions, the degradation can be initiated by the cleavage of both the azo bond and carbon-nitrogen (C-N) bonds. nih.gov
In microbial fuel cells, the degradation mechanism can differ between the anode and cathode. At the anode, the degradation of AO74 proceeds through the reductive cleavage of the azo bond, yielding products like sulfanilic acid and 1-amino-2-naphthol. frontiersin.org At the cathode, utilizing enzymes like laccase, the degradation is initiated by an asymmetric cleavage of the azo bond, forming intermediates such as naphthalen-2-ol and (4-sulfophenyl)diazenyl. frontiersin.org The naphthalen-2-ol can then undergo aromatic ring cleavage to produce phthalic acid. frontiersin.org
Advanced oxidation processes (AOPs), such as those employing non-thermal plasma, also lead to the breakdown of AO74. The degradation pathways in these systems involve the destruction of the azo structure, followed by ring-opening reactions, hydroxylation, carboxylation, and eventual mineralization. nih.gov The primary reactive species responsible for this degradation include superoxide radicals (O₂⁻), hydroxyl radicals (•OH), ozone (O₃), and hydrogen peroxide (H₂O₂). nih.gov In some catalytic non-thermal plasma systems, complete degradation of AO74 has been observed without the formation of detectable intermediates. mdpi.com
The following table provides a summary of intermediate degradation products of Acid Orange 74 identified in various studies.
| Degradation Method | Intermediate Products Identified | Analytical Techniques |
| Radiolysis (reductive) | Aniline, Sodium sulfanilamide, 1-amino-2-naphthol, Naphthalidine, 2-naphthol | UV-Vis, HPLC, FTIR, GC-MS nih.gov |
| Radiolysis (oxidative) | Products from both N=N and C-N cleavage | UV-Vis, HPLC, FTIR, GC-MS nih.gov |
| Microbial Fuel Cell (anodic) | Sulfanilic acid, 1-amino-2-naphthol | Cyclic Voltammetry frontiersin.org |
| Microbial Fuel Cell (cathodic, laccase) | Naphthalen-2-ol, (4-sulfophenyl)diazenyl, Phthalic acid | GC-MS frontiersin.org |
| Non-thermal Plasma | Products from azo structure destruction, ring opening, hydroxylation, and carboxylation | Not specified nih.gov |
| Fenton-like Process | Various reaction products identified | Gas chromatography-mass spectrometry nih.gov |
Adsorption Isotherm Analysis
Adsorption isotherm models are mathematical representations that describe the equilibrium distribution of a solute between the liquid and solid phases. These models are fundamental for optimizing the design of adsorption systems for the removal of dyes like Acid Orange 74.
Evaluation of Equilibrium Adsorption Data using Langmuir, Freundlich, and Toth Isotherm Models
The equilibrium of Acid Orange 74 adsorption onto various materials has been evaluated using several isotherm models to elucidate the nature of the adsorbent-adsorbate interactions.
Langmuir Isotherm: This model presupposes monolayer adsorption on a homogeneous surface with a finite number of identical active sites. wikipedia.org The Langmuir model has been shown to fit the adsorption data of Acid Orange 74 on adsorbents like activated carbon produced from bentonite, indicating a monolayer adsorption process. e-journals.in
Freundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces and does not assume a monolayer coverage. The Freundlich model has been found to describe the adsorption of similar acid dyes, suggesting a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities.
Toth Isotherm: This is a versatile three-parameter model that is often used to describe heterogeneous adsorption systems. It has been reported to best describe the biosorption equilibrium data of Acid Orange 74 on HCl-pretreated Lemna sp.. nih.govplos.org
The suitability of these models is often compared based on the correlation coefficient (R²) values obtained from fitting the experimental data. A higher R² value generally indicates a better fit of the model to the data.
The table below illustrates a hypothetical comparison of the fit of these isotherm models for the adsorption of Acid Orange 74.
| Isotherm Model | Correlation Coefficient (R²) | Interpretation |
| Langmuir | 0.993 | Excellent fit, suggests monolayer adsorption on a homogeneous surface. e-journals.in |
| Freundlich | 0.925 | Good fit, indicates heterogeneous surface energetics. e-journals.in |
| Toth | >0.99 | Reported as the best fit for biosorption, indicating a high degree of correlation. nih.govplos.org |
Thermodynamic Analysis of Adsorption Processes and Determination of Equilibrium Constants
Thermodynamic analysis of the adsorption of Acid Orange 74 provides valuable information regarding the spontaneity, feasibility, and nature of the adsorption process. Key thermodynamic parameters such as the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are determined from the variation of the adsorption equilibrium constant with temperature.
The Gibbs free energy change indicates the spontaneity of the process. For the adsorption of a similar dye, Acid Orange 7, onto canola residue, the ΔG° values were found to be negative, ranging from -4.987 to -0.045 kJ/mol, confirming the spontaneous nature of the adsorption. deswater.com Similarly, for the adsorption of Acid Orange 7 onto iron nanoparticles, ΔG° values were in the range of -0.72 to -3.8 kJ/mol. researchgate.net
The enthalpy change (ΔH°) reveals whether the adsorption is exothermic (negative ΔH°) or endothermic (positive ΔH°). A positive ΔH° of 29.62 kJ/mol was reported for the adsorption of Acid Orange 7 on canola biomass, indicating an endothermic process where higher temperatures favor adsorption. deswater.com An endothermic nature was also observed for the adsorption of Acid Orange 7 on iron nanoparticles, with ΔH° values between 16.1 and 19.3 kJ/mol. researchgate.net
The entropy change (ΔS°) reflects the change in randomness at the solid-liquid interface during adsorption. A positive ΔS° value of 0.107 J/mol·K for Acid Orange 7 adsorption on canola residue suggests increased randomness at the interface. deswater.com For the adsorption on iron nanoparticles, ΔS° values ranged from 56.4 to 70.1 J/K/mol, also indicating increased disorder. researchgate.net
The following table summarizes example thermodynamic parameters for the adsorption of a related acid dye.
| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Interpretation |
| Canola Residue (for Acid Orange 7) | -4.987 to -0.045 | 29.62 | 107 | Spontaneous and endothermic process with increased randomness. deswater.com |
| Iron Nanoparticles (for Acid Orange 7) | -0.72 to -3.8 | 16.1 to 19.3 | 56.4 to 70.1 | Spontaneous and endothermic process with increased randomness. researchgate.net |
Advanced Analytical Characterization in Acid Orange 74 Research
Spectroscopic Techniques
Spectroscopy is a cornerstone of AO74 analysis, offering non-destructive and highly sensitive methods to probe the molecule's electronic and vibrational states.
UV-Visible (UV-Vis) spectroscopy is the primary technique for tracking the progress of AO74 decolorization in treatment processes such as photocatalysis, adsorption, and electrochemical oxidation. The method relies on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Acid Orange 74 exhibits a distinct absorption spectrum in the UV-visible range. Its characteristic and most intense absorption peak, responsible for its orange color, is located in the visible region at a maximum wavelength (λmax) of approximately 478-484 nm. researchgate.netnih.gov This peak is attributed to the π→π* electronic transitions within the extensive conjugated system of the molecule, particularly the azo (-N=N-) chromophore. Additional absorption bands are observed in the UV region, typically around 308 nm and 230 nm, which are ascribed to the naphthalene (B1677914) and benzene (B151609) ring structures within the dye, respectively. researchgate.net
During degradation studies, the decolorization process is monitored by recording the decrease in the absorbance intensity of the main peak at ~484 nm over time. researchgate.netneptjournal.com A complete loss of this peak signifies the destruction of the dye's chromophore and thus, the loss of color. By measuring the absorbance at this specific wavelength, researchers can quantitatively determine the residual concentration of AO74 in a sample at any given point in the treatment process and calculate the percentage of dye removal. nih.gov This real-time or periodic monitoring is crucial for evaluating the efficiency and kinetics of different degradation methods. neptjournal.com
Table 1: Characteristic UV-Visible Absorption Peaks of Acid Orange 74
| Wavelength (λmax) | Region | Corresponding Molecular Moiety |
|---|---|---|
| ~484 nm | Visible | Azo (-N=N-) Chromophore (Hydrazone/Azo Tautomer) |
| ~403 nm | Visible | Shoulder peak, related to azo tautomeric form |
| ~308 nm | UV | Naphthalene Ring System |
| ~230 nm | UV | Benzene Ring System |
Data sourced from multiple studies analyzing the spectral properties of Acid Orange dyes. researchgate.net
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in the AO74 molecule and for observing changes in its chemical structure during degradation or adsorption processes. The FTIR spectrum of pure AO74 displays a series of absorption bands corresponding to the vibrational modes of its specific chemical bonds.
Key characteristic peaks for azo dyes like AO74 include vibrations for the N=N bond (azo group), C-N, C-O, S=O (sulfonate group), and various C-H and C=C bonds within the aromatic rings. When AO74 interacts with an adsorbent material, shifts in the positions or changes in the intensity of these peaks can confirm the dye's presence on the adsorbent surface and elucidate the nature of the interaction. For example, a slight shift in the bands corresponding to the sulfonate or hydroxyl groups after adsorption suggests that these groups are involved in the binding mechanism, which could be electrostatic attraction or hydrogen bonding.
During degradation, FTIR analysis can reveal the disappearance of primary functional groups and the emergence of new ones. The diminishing intensity of the azo bond peak (typically around 1037 cm⁻¹ for similar azo dyes) indicates the cleavage of the chromophore. nih.gov Concurrently, the appearance of new bands, such as broad peaks in the 3200-3500 cm⁻¹ region (O-H stretching) or peaks around 1700-1750 cm⁻¹ (C=O stretching), can signify the formation of hydroxylated intermediates or carboxylic acids, providing insight into the degradation pathway. bas.bg
Table 2: Selected FTIR Bands for Analyzing Acid Orange 74 and Its Interactions
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance in AO74 Research |
|---|---|---|
| 3200-3500 (broad) | O-H and N-H stretching | Indicates presence of hydroxyl and amine groups; changes suggest interaction or degradation. |
| ~3050 | Aromatic C-H stretching | Characteristic of the benzene and naphthalene rings. |
| ~1600, ~1490 | Aromatic C=C stretching | Confirms the presence of aromatic structures. |
| ~1700 | C=O stretching | Appearance suggests formation of carbonyl or carboxyl groups during oxidative degradation. |
| ~1037 | N=N stretching | Disappearance indicates cleavage of the azo bond, a key step in decolorization. nih.gov |
| ~1200 | C-O stretching | Associated with the naphthol group. |
| 1180-1120 | S=O stretching | Confirms the presence of the sulfonate group, important for solubility and interaction. |
Note: Specific peak positions can vary slightly based on the sample matrix and instrumental conditions. nih.govresearchgate.netunil.ch
When studying the photocatalytic degradation of AO74, the efficiency of the semiconductor photocatalyst (e.g., TiO₂, ZnO) is paramount. Diffuse Reflectance Spectroscopy (DRS), often referred to as UV-Vis DRS, is the standard method used to determine the optical band gap energy (Eg) of these photocatalytic materials. researchgate.net
The band gap is the energy difference between the valence band and the conduction band of the semiconductor. A photocatalyst can only be activated by photons with energy equal to or greater than its band gap energy. DRS measures the amount of light reflected by the powdered catalyst over a range of wavelengths. This reflectance data can be converted to absorbance using the Kubelka-Munk function.
To calculate the band gap, a Tauc plot is generated by plotting (αhν)ⁿ versus the photon energy (hν), where α is the absorption coefficient, h is Planck's constant, ν is the frequency, and the exponent 'n' depends on the type of electronic transition (n=2 for an indirect band gap semiconductor like anatase TiO₂). The band gap energy is determined by extrapolating the linear portion of the curve to the x-axis (where the absorption is zero). A lower band gap energy is often desirable as it allows the photocatalyst to be activated by a larger portion of the solar spectrum, including visible light, enhancing its efficiency for degrading pollutants like AO74.
Table 3: Example Band Gap Values of Photocatalysts Used in Dye Degradation
| Photocatalyst | Reported Band Gap (eV) | Significance |
|---|---|---|
| Anatase TiO₂ | ~3.20 | Standard UV-active photocatalyst. |
| ZnO | ~3.2 - 3.37 | Effective UV-active photocatalyst. researchgate.net |
| Cd-doped TiO₂ | ~2.70 - 2.90 | Doping lowers the band gap, enabling visible light activity. |
| Fe₃O₄@TiO₂ | ~2.5 | Composite material with a reduced band gap for improved efficiency. |
These values are illustrative and can vary based on synthesis methods and material morphology. researchgate.net
Chromatographic and Mass Spectrometric Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to identify volatile and semi-volatile organic compounds. In AO74 research, it is applied to analyze the intermediate products formed during the degradation process. For GC-MS analysis, the degradation products in the aqueous sample often require extraction into an organic solvent and may need a derivatization step to make them more volatile.
Once injected, the gas chromatograph separates the different components of the mixture based on their boiling points and interaction with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to ionize and fragment. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound.
By comparing the obtained mass spectra with established spectral libraries (like the NIST library) or by interpreting the fragmentation patterns, researchers can identify the chemical structures of the degradation intermediates. This information is crucial for proposing a detailed degradation pathway, confirming the cleavage of the azo bond, and the subsequent breakdown of the aromatic rings into smaller molecules like phthalic acid or N-(3,4-bis-hydroxymethyl-phenyl)-acetamide, which have been identified in the degradation of similar azo dyes.
The ultimate goal of many advanced oxidation processes is not just decolorization but complete mineralization, which is the conversion of the organic dye into water, carbon dioxide, and simple inorganic ions. Ion Chromatography (IC) is the premier analytical technique for the quantification of these inorganic end-products.
Mineralization of AO74 is expected to release the nitrogen and sulfur atoms from its structure as inorganic ions. The nitrogen from the azo group is typically converted to nitrate (B79036) ions (NO₃⁻), while the sulfur from the sulfonate group is converted to sulfate (B86663) ions (SO₄²⁻). Furthermore, the breakdown of the carbon skeleton can lead to the formation of small organic acids like oxalate (B1200264) and formate (B1220265), which are also ionic and can be measured by IC. nih.gov
In an IC system, the aqueous sample is injected into a column containing an ion-exchange resin. The different anions in the sample (e.g., sulfate, nitrate, chloride) are separated based on their affinity for the stationary phase. A conductivity detector is most commonly used for detection. By comparing the retention times and peak areas of the sample to those of known standards, IC allows for the precise and simultaneous quantification of the inorganic ions produced. bas.bg An increase in the concentration of sulfate and nitrate ions over the course of the treatment provides direct evidence of the breakdown of the original dye molecule and confirms the extent of mineralization. nih.gov
Table 4: Common Mineralization Products of Azo Dyes Analyzed by Ion Chromatography
| Ion | Chemical Formula | Source in AO74 | Significance |
|---|---|---|---|
| Sulfate | SO₄²⁻ | Sulfonate group (-SO₃H) | Direct indicator of the breakdown of the dye's solubilizing group. |
| Nitrate | NO₃⁻ | Azo group (-N=N-) | Direct indicator of the cleavage and oxidation of the nitrogen atoms. |
| Oxalate | C₂O₄²⁻ | Carbon skeleton | An intermediate organic acid formed during the breakdown of aromatic rings. |
| Formate | HCOO⁻ | Carbon skeleton | A simple organic acid, often a final organic intermediate before complete mineralization to CO₂. |
The presence and concentration of these ions confirm the effectiveness of the mineralization process. nih.gov
Microscopic and Surface Characterization
Microscopic and surface characterization techniques offer a window into the micro and nano-scale worlds, revealing the morphology, elemental composition, and structural details of materials, which are crucial for understanding their efficacy in dye removal and degradation processes.
Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution, three-dimensional images of a sample's surface topography. researchgate.netsurfacesciencewestern.com It is frequently used to examine the physical structure of adsorbents and catalysts involved in Acid Orange 74 treatment. When coupled with Energy Dispersive X-ray (EDX) spectroscopy, it also allows for the elemental analysis of the material's surface. elastomer-institut.deresearchgate.net The SEM-EDX combination is a rapid, largely non-destructive method for surveying materials. surfacesciencewestern.comlucideon.com
In the context of AO74 research, SEM is used to visualize the surface of a biosorbent, such as HCl-pretreated Lemna sp., before and after dye adsorption. plos.org Studies have shown that before biosorption, the plant material exhibits a porous, net-like structure. After interaction with AO74, the surface morphology changes, with pores appearing to lose depth and the surface becoming smoother, which is attributed to the interaction between the dye and the biosorption sites. nih.gov After multiple cycles of biosorption and desorption, further structural alterations, such as a denser surface with even smoother pores, can be observed. nih.gov
EDX analysis complements SEM images by providing the elemental composition of the surface. For example, in the study of AO74 biosorption by Lemna sp., EDX analysis confirmed the presence of the dye on the plant material's surface after the biosorption process. plos.orgnih.gov This is achieved by detecting the characteristic X-rays emitted from the elements present in the sample when bombarded by the SEM's electron beam. researchgate.net
Table 1: Summary of SEM and EDX Findings in Acid Orange 74 Biosorption Research This table is interactive. You can sort and filter the data.
| Analytical Technique | Material | Observation Before AO74 Interaction | Observation After AO74 Interaction | Inferred Conclusion | Citation |
|---|---|---|---|---|---|
| SEM | HCl-pretreated Lemna sp. (HPL) | Porous, net-like structure. | Pores lose depth; surface appears smoother. After multiple cycles, the surface becomes denser. | The dye molecules cover the biosorbent surface, altering its physical morphology. | plos.orgnih.gov |
| EDX | HCl-pretreated Lemna sp. (HPL) | Elemental composition of the native plant material is detected. | The presence of elements characteristic of the AO74 dye (e.g., chromium, sulfur) is confirmed on the surface. | Verifies the effective biosorption of the dye onto the material. | plos.orgnih.gov |
Transmission Electron Microscopy (TEM) is a vital tool for characterizing the size, shape, and distribution of nanoparticles, offering significantly higher resolution than light-based microscopy. nih.govnanocomposix.com This technique provides detailed images by transmitting a beam of electrons through an ultrathin specimen, allowing for the visualization of the sample's interior at a sub-nanometer resolution. nih.gov In research related to Acid Orange 74, TEM is essential for assessing the properties of nanocatalysts or nano-adsorbents developed for the dye's degradation or removal.
TEM analysis can determine the primary particle size, size distribution, and morphology (e.g., spherical, rod-shaped) of nanomaterials. nanocomposix.comnih.gov For instance, studies on synthesized nanoparticles for environmental applications use TEM to confirm their size is within the nano-range (typically 1-100 nm) and to observe their shape and any aggregation. researchgate.net While a specific TEM analysis of a catalyst used for AO74 was not detailed in the provided search results, the general application involves preparing a sample with a sufficient number of individual nanoparticles to obtain statistically relevant measurements of their dimensions. nih.govmdpi.com
Table 2: Typical Nanoparticle Characteristics Assessed by TEM in Environmental Remediation Research This table is interactive. You can sort and filter the data.
| Parameter | Description | Importance for AO74 Applications | Citation |
|---|---|---|---|
| Particle Size | Measurement of the dimensions of individual nanoparticles, often presented as an average size and range (e.g., 2.2-45.6 nm). | Influences the surface-area-to-volume ratio, which affects catalytic activity and adsorption capacity. | researchgate.net |
| Size Distribution | Statistical distribution of sizes within a nanoparticle sample. | Uniformity is often crucial for consistent and predictable performance in degradation or adsorption processes. | nih.gov |
| Morphology | The shape of the nanoparticles (e.g., spherical, rod-like, irregular). | The shape can affect the number of active sites available for reaction with AO74 molecules. | nanocomposix.com |
| Aggregation | The extent to which nanoparticles clump together. | Excessive aggregation can reduce the effective surface area, diminishing the material's efficiency. | nih.gov |
Confocal Laser Scanning Microscopy (CLSM) is a high-resolution optical imaging technique used to create sharp images of a sample by using a pinhole to block out-of-focus light. In the study of Acid Orange 74, CLSM has been effectively used to visually confirm the biosorption of the dye onto a biosorbent. plos.orgsemanticscholar.org
By measuring the fluorescence signals, CLSM can differentiate between the biosorbent material and the adsorbed dye. In a study involving HCl-pretreated Lemna sp. (HPL) as a biosorbent for AO74, CLSM was employed to analyze the plant material before and after dye loading. plos.org The microscope, operating with a fluorescence detection range of 417–729 nm, was able to capture images that verified the presence of AO74 on the surface of the HPL. nih.gov This technique provides direct visual evidence of the biosorbent-dye interaction, complementing data from other methods like SEM-EDX. plos.org
Table 3: Application of CLSM in AO74 Biosorption Studies This table is interactive. You can sort and filter the data.
| Sample | Technique | Purpose | Finding | Citation |
|---|---|---|---|---|
| HCl-pretreated Lemna sp. (HPL) | CLSM | To verify the biosorption of AO74 dye. | Fluorescence signals confirmed the presence of the dye on the biosorbent surface. | plos.orgnih.govsemanticscholar.org |
| AO74-loaded HPL | CLSM | To visualize the distribution of the adsorbed dye. | Images showed dye adhered to the plant material structure. | plos.org |
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystalline material. arscryo.com It works by irradiating a material with X-rays and measuring the angles and intensities of the diffracted beams, which produces a pattern characteristic of the material's crystal lattice. nasa.gov In research related to Acid Orange 74, XRD is used to analyze the crystalline or amorphous nature of the adsorbents and catalysts employed.
For example, the XRD pattern of an adsorbent like orange peel shows no well-defined peaks, indicating a completely amorphous structure, which is typical for many organic materials. researchgate.net In contrast, a crystalline catalyst like Silicon Carbide (SiC) will show distinct diffraction peaks at specific angles (2θ), which can be matched to a standard database (e.g., PDF#74-1302) to confirm its crystalline phase (e.g., hexagonal 6H-SiC). mdpi.com This analysis is crucial as the crystalline structure can significantly influence the material's catalytic or adsorptive properties. nasa.gov
Table 4: XRD Analysis of Materials Used in Dye Remediation Studies This table is interactive. You can sort and filter the data.
| Material | Key XRD Finding | Interpretation | Relevance to AO74 Research | Citation |
|---|---|---|---|---|
| Orange Peel | No discrete, well-defined peaks; broad hump observed. | The material has a completely amorphous structure. | Characterizes the nature of a potential low-cost biosorbent. | researchgate.net |
| Silicon Carbide (SiC) | Sharp peaks corresponding to a standard pattern (PDF#74-1302). | The material possesses a distinct hexagonal crystal phase. | Confirms the crystalline phase of a catalyst used for dye degradation. | mdpi.com |
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly sensitive surface analysis technique that provides information about the elemental composition and, crucially, the chemical state of those elements on the surface of a material. researchgate.net The technique is based on the photoelectric effect, where irradiating a material with X-rays causes the emission of core-level electrons. youtube.com By measuring the kinetic energy of these emitted photoelectrons, their binding energy can be determined, which is unique to each element and its chemical environment. youtube.com
In the context of Acid Orange 74 research, XPS is critical for understanding the surface chemistry of catalysts and adsorbents. It can identify the elements present on the surface and determine their oxidation states, which is vital for elucidating reaction mechanisms. mdpi.com For example, XPS could be used to analyze the surface of a catalyst before and after the degradation of AO74 to see how the chemical states of the active metal species have changed, providing insight into the catalytic cycle. A typical XPS analysis involves a survey scan to identify all elements present, followed by high-resolution narrow scans of specific elemental peaks to determine their chemical states. researchgate.net
Table 5: Information Obtainable from XPS in Materials Research This table is interactive. You can sort and filter the data.
| Information Type | Description | Relevance to AO74 Research | Citation |
|---|---|---|---|
| Elemental Composition | Provides the identity and quantity (atomic concentration %) of elements on the sample's surface (top 1-10 nm). | Confirms the presence of active catalytic elements or verifies the adsorption of AO74 by detecting its constituent elements (e.g., S, N, Cr). | researchgate.net |
| Chemical State | Determines the oxidation state and local chemical environment of an element by analyzing shifts in its binding energy. | Elucidates the role of different species in the catalytic degradation of AO74; identifies which functional groups on an adsorbent are involved in binding the dye. | youtube.commdpi.com |
| Depth Profiling | When combined with an ion gun for sputtering, XPS can analyze the composition as a function of depth into the material. | Can be used to study the thickness of surface layers or the diffusion of species into the material during the reaction with AO74. | youtube.com |
Electrochemical Characterization Techniques
Electrochemical techniques measure parameters like potential, current, and charge to characterize the chemical reactivity and concentration of an analyte. researchgate.net These methods, including various forms of voltammetry, are highly sensitive and are applied in Acid Orange 74 research for both degradation studies and quantitative analysis. nih.gov
Electrochemical oxidation has been investigated as a method to degrade AO74 and its biotreatment metabolites, such as sulphanilic acid and 1-amino-2-naphthol. nih.gov Studies have compared the efficiency of different anode materials, such as Boron-Doped Diamond (BDD), Ru, IrO₂, and PbO₂. researchgate.net Research has shown that a BDD electrode can be highly effective, achieving 100% removal of AO74 and significant removal of the Chemical Oxygen Demand (COD). researchgate.net
Furthermore, voltammetric methods like cyclic voltammetry (CV) and square wave voltammetry (SWV) are used for the detection and quantification of azo dyes. nih.govresearch-nexus.net The electrochemical oxidation of Acid Orange 7 on a glassy carbon electrode has been studied, showing that the peak current is linearly proportional to its concentration within a specific range (e.g., 0.04 mM to 0.2 mM), allowing for its quantitative determination. research-nexus.net Such methods are foundational for developing electrochemical sensors to monitor dye concentrations in water. nih.gov
Table 6: Summary of Electrochemical Studies Related to Orange Dyes This table is interactive. You can sort and filter the data.
| Application | Technique/Method | Key Findings | Compound | Citation |
|---|---|---|---|---|
| Degradation | Electrochemical Oxidation with a Boron-Doped Diamond (BDD) anode | 100% removal of the dye and 84.3% removal of COD was achieved. | Acid Orange 74 | researchgate.net |
| Degradation | Electrochemical Oxidation with a BDD anode | Achieved almost complete elimination of the metabolites and >70% COD removal. | Sulphanilic acid, 1-amino-2-naphthol | nih.gov |
| Analysis/Detection | Cyclic Voltammetry (CV) on a Glassy Carbon (GC) electrode | The oxidation peak current was linearly proportional to the concentration in the range of 0.04 mM to 0.2 mM. The limit of detection was 6.6 µM. | Acid Orange 7 | research-nexus.net |
| Analysis/Detection | Square Wave Voltammetry (SWV) on a Glassy Carbon (GC) electrode | A well-defined oxidation peak was observed at +0.70 V. The method was linear from 4 to 18 μM with a limit of detection (LOD) of 0.9 μM. | Solvent Orange 7 | nih.gov |
Cyclic Voltammetry (CV) for Investigation of Redox Behavior of Acid Orange 74 and its Degradation Products
Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox (reduction-oxidation) properties of chemical species. It provides information on the potentials at which a substance is oxidized or reduced and can offer insights into the mechanisms of these electron transfer reactions. While detailed CV studies focusing specifically on the intrinsic redox behavior of Acid Orange 74 are not extensively detailed in the available literature, the technique is widely applied to monitor the electrochemical degradation of this and similar azo dyes. nih.govresearchgate.net
Research on the closely related model azo dye, Acid Orange 7 (AO7), provides a clear example of how CV is employed in this context. Studies on AO7 using a glassy carbon electrode have shown that its electrochemical behavior is significantly influenced by the solvent medium. researchgate.net In one such study, the electrochemical oxidation of AO7 was investigated in water, dimethyl sulfoxide (B87167) (DMSO), and acetone, with sulfuric acid as the supporting electrolyte. researchgate.netresearchgate.net
The key findings from the CV analysis of Acid Orange 7 include:
Irreversible Oxidation: The oxidation of AO7 was found to be an irreversible process. researchgate.net
Electron Transfer: The reaction involves the transfer of a single electron (n=1). researchgate.net
Diffusion Control: The process is primarily controlled by diffusion, meaning the rate at which the dye molecules move from the bulk solution to the electrode surface governs the reaction rate. researchgate.net
Solvent Effects: The ease of oxidation is dependent on the donor number of the solvent, which is a measure of its ability to donate electrons. Oxidation becomes easier in solvents with higher donor numbers. researchgate.netresearchgate.net For instance, the oxidation potential was found to be lowest in DMSO, which has the highest donor number among the tested solvents. researchgate.net
These principles are directly applicable to the study of Acid Orange 74. By running cyclic voltammograms during degradation experiments, researchers can track the disappearance of the characteristic CV peaks associated with the dye molecule. This provides real-time data on the rate and extent of its breakdown. nih.goveeer.org The emergence of new peaks can also indicate the formation of intermediate degradation products. eeer.org For example, during the electro-Fenton degradation of AO7, aromatic intermediates are formed, which are then oxidized to aliphatic carboxylic acids before complete mineralization to CO2, sulphate, nitrate, and ammonium (B1175870) ions. nih.gov
Interactive Table: Oxidation Peak Potential of Acid Orange 7 in Various Solvents This table summarizes the oxidation peak potential (Epa) for Acid Orange 7 in different solvent environments, demonstrating the solvent's effect on the electrochemical reaction.
| Solvent | Donor Number | Oxidation Peak Potential (Epa) vs. Ag/AgCl | Source |
| Dimethyl Sulfoxide (DMSO) | 29.8 | ~0.9 V | researchgate.net, researchgate.net |
| Water (H₂O) | 18.0 | ~0.95 V | researchgate.net, researchgate.net |
| Acetone (ACE) | 17.0 | ~1.0 V | researchgate.net, researchgate.net |
Zeta Potential Measurements for Surface Charge Determination and Electrostatic Interaction Studies
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a critical parameter for understanding interactions in colloidal systems. nih.govnih.gov In the context of Acid Orange 74 research, zeta potential measurements are crucial for determining the surface charge of the dye in solution and studying its electrostatic interactions with other materials, such as sorbents used in water treatment. plos.org
Acid Orange 74 is an anionic dye, meaning it carries a negative charge in solution. This has been confirmed by zeta potential measurements, which show a negative value across a wide range of pH levels. plos.org Understanding this charge characteristic is vital for explaining and predicting its behavior during removal processes like biosorption.
A study on the biosorptive removal of Acid Orange 74 by HCl-pretreated Lemna sp. (a species of duckweed, referred to as HPL) effectively utilized zeta potential to elucidate the sorption mechanism. plos.org The key findings were:
The zeta potential of Acid Orange 74 was negative at all tested pH values. plos.org
The zeta potential of the HPL biosorbent was positive at a pH below its point of zero charge (pzc) of 2.56 and became increasingly negative as the pH rose above this point. plos.org
At a low pH (e.g., pH 2), the surface of the biosorbent is positively charged, while the dye is negatively charged. This difference in electrical charge leads to a strong electrostatic attraction, which was identified as a primary mechanism for the high biosorption capacity observed under these conditions. plos.org
At higher pH values (e.g., pH 4 and 5), both the biosorbent and the dye possess negative surface charges, resulting in electrostatic repulsion that hinders the biosorption process. plos.org
These findings underscore the importance of zeta potential in optimizing conditions for the removal of Acid Orange 74 from wastewater, as the electrostatic interaction between the dye and the sorbent material is highly dependent on the pH of the solution. plos.org
Interactive Table: Zeta Potential of Acid Orange 74 and HPL Biosorbent at Varying pH This table illustrates the relationship between pH and the surface charge (Zeta Potential) of both the dye and a biosorbent material, highlighting the conditions that favor electrostatic attraction.
| pH Value | Acid Orange 74 Zeta Potential (mV) | HPL Biosorbent Zeta Potential (mV) | Resulting Interaction | Source |
| < 2.56 | Negative | Positive | Electrostatic Attraction | plos.org |
| > 2.56 | Negative | Negative | Electrostatic Repulsion | plos.org |
| ~10 | ~ -28 mV | ~ -35 mV | Strong Repulsion | plos.org |
Computational and Theoretical Investigations of Acid Orange 74 Reactivity and Interactions
Density Functional Theory (DFT) Applications
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study azo dyes like Acid Orange 74, providing detailed information on electronic properties, adsorption phenomena, and reaction mechanisms.
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Acid Orange 74 and the catalysts used in its degradation. DFT has been employed to study the structure and bonding of the dye, which exists predominantly as a hydrazone tautomer in aqueous solution. researchgate.netwhiterose.ac.uk These calculations help assign experimental spectroscopic data, such as IR, Raman, and UV-visible spectra, to specific vibrational modes and electronic transitions within the molecule. whiterose.ac.uk
In the context of photocatalysis, understanding the electronic properties of both the dye and the semiconductor catalyst is crucial. For instance, in the degradation of Acid Orange 74 using triphenylphosphine (B44618) oxide (TPPO) capped copper oxide (CuO) nanoparticles, theoretical band structure calculations were performed. rsc.org These studies revealed the positions of the valence band edge (2.59 eV) and the conduction band edge (0.29 eV) for the CuO nanoparticles. rsc.org This information is vital as it explains the efficiency of electron transfer processes; the calculated band edge positions were found to be unfavorable for spontaneous electron transfer to molecular oxygen to produce superoxide (B77818) radicals, a key step in many photocatalytic degradation pathways. rsc.org
DFT is also used to calculate global reactivity descriptors, which can predict the chemical behavior of the dye. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and chemical reactivity. mdpi.com For related azo dyes, DFT studies have shown that modifications to the molecular structure can tune these orbital energies, affecting the dye's color, reactivity, and interaction with other substances. mdpi.com
| Property | Energy Value (eV) | Significance |
|---|---|---|
| Valence Band Edge | 2.59 | Highest energy level occupied by electrons in the ground state of the catalyst. rsc.org |
| Conduction Band Edge | 0.29 | Lowest energy level for excited electrons; its position relative to the dye's redox potential governs electron transfer. rsc.org |
| Optical Band Gap | 2.29 | The energy required to excite an electron from the valence band to the conduction band, determining the wavelength of light the catalyst can absorb. rsc.org |
The total interaction energy is a key parameter derived from these simulations. It reveals the nature of the binding forces, which can include electrostatic interactions (e.g., between charged parts of the dye and the surface), hydrogen bonding, and van der Waals forces. rsc.org For example, in studies of other dyes, DFT has been used to confirm that electrostatic forces and hydrogen bonds are the primary drivers for adsorption onto specific materials. dntb.gov.ua
Although specific DFT interaction energy values for Acid Orange 74 are not prominently reported in the provided literature, the methodology is well-established. Such simulations would involve placing the optimized structure of the Acid Orange 74 molecule at various positions and orientations relative to the adsorbent surface (e.g., activated carbon, zeolite, or a metal oxide). The calculations would yield binding energies for each configuration, and the lowest energy value would correspond to the most favorable adsorption mode. This theoretical approach complements experimental isotherm models like Langmuir and Freundlich, which describe the macroscopic adsorption behavior. nih.govresearchgate.net
DFT is a powerful tool for mapping the entire reaction coordinate of a chemical transformation, including the degradation of Acid Orange 74. It allows for the theoretical elucidation of multi-step reaction mechanisms, identifying intermediate structures and the transition states that connect them.
A detailed DFT study on the reduction of Acid Orange 74 (also referred to as AO7) successfully predicted its Gibbs free energy and redox potential. researchgate.net The calculations proposed a reaction mechanism occurring in two main steps:
A nucleophilic attack by a redox mediator (in this case, the reduced form of anthraquinone-2-sulfonate, AHQS) on the azo group of the dye. This leads to the formation of a hydrazo-intermediate (AO7-HI). researchgate.net
An subsequent electrophilic attack that breaks the N-N bond, leading to the cleavage of the dye molecule and the formation of aromatic amines as final products. researchgate.net
To pinpoint the most likely sites for these chemical attacks, the study utilized local reactivity descriptors such as Fukui functions. researchgate.net This analysis confirmed that the redox mediator behaves as a nucleophile towards the initial dye molecule and as an electrophile towards the intermediate, supporting the proposed pathway. researchgate.net By calculating the energy barriers associated with each transition state, DFT can predict the rate-determining step of the degradation process and provide a comprehensive understanding that guides the development of more efficient degradation technologies. researchgate.netyoutube.com
Molecular Dynamics and Monte Carlo Simulations
While DFT is excellent for static, high-accuracy calculations on smaller systems, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the dynamic behavior of larger systems over time. These methods are particularly useful for modeling the adsorption process of dyes onto complex adsorbent surfaces.
Molecular Dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. rsc.org In the context of Acid Orange 74, MD simulations can model the entire adsorption process, showing how a dye molecule in an aqueous solution approaches and binds to an adsorbent surface. These simulations provide insights into the equilibrium adsorption configuration, the orientation of the dye, and the role of water molecules in the process. rsc.orgrsc.org
Key analyses from MD simulations include:
Interaction Energy Calculations: MD simulations can compute the binding energy between the dye and the adsorbent, which indicates the strength of adsorption. In studies on other dyes, these calculated energies have been shown to align well with experimentally determined adsorption capacities. nih.gov The energy contributions can be broken down into van der Waals and electrostatic components to understand the nature of the interaction. rsc.org
Radial Distribution Functions (RDFs): RDF analysis helps to identify the specific atoms on the dye and the adsorbent that are interacting most closely, providing evidence for mechanisms like hydrogen bonding or π-π stacking. rsc.org
Although specific MD simulation studies focused solely on Acid Orange 74 are not detailed in the available results, the methodology has been extensively applied to other azo dyes and adsorbent systems like activated carbon and clays. rsc.orgrsc.org These studies demonstrate the power of MD to provide a dynamic, atomistic view that complements both experimental results and static DFT calculations.
Chemometric and Machine Learning Models
Chemometrics and machine learning represent a different tier of computational investigation, focusing on building predictive models from experimental data rather than simulating physical principles from the ground up.
Chemometrics involves the use of statistical and mathematical methods to analyze chemical data. In the study of Acid Orange 74, response surface methodology (RSM) has been used to model and optimize adsorption conditions. researchgate.net RSM allows researchers to evaluate the effects of multiple variables (e.g., pH, adsorbent dose, contact time) and their interactions on the dye removal efficiency, fitting the experimental data to a polynomial equation. researchgate.net Isotherm models, such as the Langmuir, Freundlich, and Toth models, are another form of mathematical modeling used to describe the equilibrium of dye adsorption. researchgate.netplos.org For the biosorption of Acid Orange 74 onto pretreated Lemna sp., the Toth isotherm model was found to best represent the experimental data, indicating a heterogeneous adsorption process. plos.org
More recently, machine learning (ML) has emerged as a valuable tool for predicting the outcomes of complex environmental processes like dye degradation. rsc.org ML algorithms can be trained on large datasets from various photocatalytic experiments. These models can learn the intricate relationships between catalyst properties, reaction conditions, and degradation efficiency. rsc.org For dye degradation in general, ML models are being developed to accurately forecast the behavior of organic pollutants, which can help reinforce the efficiency of wastewater treatment strategies without the need for extensive, time-consuming experiments for every new condition. rsc.org
| Isotherm Model | Parameter | Value | Interpretation |
|---|---|---|---|
| Toth | qm (mg g-1) | 64.23 | Maximum theoretical adsorption capacity. |
| R2 | 0.997 | Coefficient of determination, indicating an excellent fit to the data. | |
| nT | 0.223 | Heterogeneity parameter; a value different from 1 indicates a heterogeneous surface. |
Application of Response Surface Methodology (RSM) for Multi-Parameter Process Optimization
Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. sci-hub.semdpi.commdpi.com It is particularly valuable for assessing the effects of multiple independent variables on a response, thereby reducing the number of required experiments compared to one-variable-at-a-time methods. sci-hub.semdpi.com In the context of Acid Orange 74 and similar dyes like Acid Orange 7 (AO7), RSM has been effectively employed to optimize the parameters of various degradation processes.
One study utilized RSM to optimize the photocatalytic degradation of Acid Orange 7 using a UV/TiO₂ process. sci-hub.se A three-factor-three-level Face Centered Design was implemented to investigate the influence of key operational parameters: initial dye concentration, pH, and the loading of the Titanium dioxide (TiO₂) catalyst. The objective was to maximize the degradation efficiency of the dye. The study found that for an initial AO7 concentration of 100 mg/L, the optimal TiO₂ loading was 1.4 gm/L, which resulted in a maximum degradation of 65%. sci-hub.se The statistical model confirmed the significance of the chosen parameters and their interactions in the degradation process.
In another application, RSM was used to model and optimize a heterogeneous Fenton-like process for the degradation of Acid Orange 7. researchgate.net This study investigated the individual and interactive effects of four different operational parameters: catalyst dose, concentration of Hydrogen Peroxide (H₂O₂), reaction time, and pH. A second-order quadratic model was developed to predict the degradation efficiency. The model demonstrated high accuracy, confirmed by a high correlation coefficient (R² = 0.9978), indicating a strong agreement between the experimental data and the model's predictions. The study successfully identified the optimal conditions for achieving near-complete degradation of the dye. researchgate.net
The application of RSM in these contexts allows for a thorough understanding of the interactive effects between different process variables, leading to an efficient optimization of the degradation process for azo dyes like Acid Orange 74. mdpi.commdpi.com
Table 1: Application of RSM for Optimization of Acid Orange 7 Degradation
| Degradation Process | Independent Variables Studied | Optimal Conditions Found | Maximum Degradation Efficiency (%) | Model Correlation Coefficient (R²) | Source |
| Photocatalytic (UV/TiO₂) | TiO₂ loading, Initial Dye Concentration, pH | 1.4 gm/L TiO₂ (for 100 mg/L dye) | 65% | Not Specified | sci-hub.se |
| Fenton-like | Catalyst Dose, H₂O₂ Concentration, Reaction Time, pH | Specific optimal values for the four parameters were determined. | Close to complete degradation | 0.9978 | researchgate.net |
Development and Validation of Neural Network Models for Degradation Prediction and Process Understanding
Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. mdpi.com They are powerful tools for modeling complex, non-linear relationships between input and output variables, making them well-suited for predicting the efficiency of dye degradation processes. mdpi.comtandfonline.com
Several studies have focused on developing ANN models to predict the photocatalytic degradation of Acid Orange 7 (a dye structurally similar to Acid Orange 74). In one such study, an ANN model was designed to predict the degradation efficiency based on parameters like catalyst dose, pH, and initial dye concentration. tandfonline.com The developed model, which had a 3-8-1 topology (3 input neurons, 8 neurons in the hidden layer, and 1 output neuron) and was trained using the Levenberg-Marquardt algorithm, showed excellent agreement with experimental data, achieving a correlation coefficient (R²) of 0.999. tandfonline.com Under optimal conditions identified as a pH of 7.59, a catalyst dose of 0.748 g/L, and an initial AO7 concentration of 28.483 mg/L, the degradation efficiency reached approximately 94.97%. tandfonline.com
Another research effort employed a back-propagation neural network (BPNN) to model and optimize the degradation of Acid Orange 7 in an advanced oxidation process involving hydroxylamine (B1172632) (HA), ferrous ions (Fe²⁺), and peroxymonosulfate (B1194676) (PMS). mdpi.com The model was trained with data from experiments designed using a Box-Behnken design. The resulting BPNN model had a high correlation coefficient (R² = 0.99852). A sensitivity analysis revealed that the concentration of hydroxylamine was the most influential factor on the degradation of AO7. mdpi.com The model was further used with a genetic algorithm to find the optimal concentrations of the reactants, predicting a degradation of 96.2%, which was validated experimentally with a result of 95.7%. mdpi.com
Another study developed an ANN model for the photocatalytic degradation of AO7 using Cerium Oxide (CeO₂). uitm.edu.my The model used reaction time and pH as inputs to predict degradation. Trained with the Levenberg-Marquardt method, the ANN demonstrated high accuracy with a coefficient of determination (R²) of 0.99835. uitm.edu.my These examples highlight the capability of neural network models to accurately predict the degradation of azo dyes and to provide a deeper understanding of the process by identifying the most influential parameters.
Table 2: Performance of Neural Network Models in Predicting Acid Orange 7 Degradation
| Degradation System | Model Type | Model Topology/Algorithm | Input Variables | Predicted Output | Correlation Coefficient (R²) | Source |
| Photocatalytic (TiO₂) | ANN | 3-8-1, Levenberg-Marquardt | Catalyst Dose, pH, Dye Concentration | Degradation Efficiency | 0.999 | tandfonline.com |
| Advanced Oxidation (HA/Fe²⁺/PMS) | BPNN | Back-propagation, Genetic Algorithm | Fe²⁺ Conc., HA Conc., PMS Conc. | Degradation Efficiency | 0.99852 | mdpi.com |
| Photocatalytic (CeO₂) | ANN | Feed-forward, Levenberg-Marquardt | Reaction Time, pH | Degradation of AO7 | 0.99835 | uitm.edu.my |
Environmental Performance Metrics of Acid Orange 74 Remediation Strategies
Quantification of Chemical Oxygen Demand (COD) Reduction Efficiency
Chemical Oxygen Demand (COD) is a critical measure of water quality, indicating the amount of oxygen required to chemically oxidize the organic pollutants present. A high COD level signifies a high degree of pollution. Advanced Oxidation Processes (AOPs) are noted for their effectiveness in reducing COD in industrial wastewater.
Several studies, while not all specific to Acid Orange 74, demonstrate the potential of AOPs for significant COD reduction in similarly complex wastewaters. For instance, the photo-Fenton process, a type of AOP, has been shown to be highly effective. In the treatment of petroleum wastewater, a solar photo-Fenton process achieved a 78% COD removal rate under optimal conditions of pH 3, a 1 g/L hydrogen peroxide (H₂O₂) dosage, and a 0.08 g/L ferrous iron (Fe²⁺) dosage over 180 minutes. gnest.org Another study comparing various AOPs for treating cooling tower blowdown found that electro-oxidation could achieve complete COD removal in 3.5 hours. utwente.nl The advancement of degradation for a similar dye, Acid Orange 7 (AO7), when treated with photo-Fenton processes was also monitored by measuring COD reduction. nih.gov
The catalytic-assisted, non-thermal plasma process is another emerging technology. In the degradation of AO7, this method resulted in significant mineralization, which is directly related to COD reduction. mdpi.com
Table 1: COD Reduction Efficiency in Various Advanced Oxidation Processes Press the button below to see the data. Show/Hide Table
| Treatment Process | Wastewater Type | COD Removal Efficiency (%) | Reference |
|---|---|---|---|
| Solar Photo-Fenton | Petroleum Wastewater | 78 | gnest.org |
| Electro-oxidation (BDD anode) | Cooling Tower Blowdown | 100 | utwente.nl |
| Photo-Fenton | Acid Orange 7 Dye | Monitored (Specific % not given) | nih.gov |
Assessment of Biological Oxygen Demand (BOD) and Total Organic Carbon (TOC) Reduction
Total Organic Carbon (TOC) is a measure of the total amount of carbon in organic compounds and is a direct indicator of water contamination. AOPs are designed to break down complex organic molecules, ideally mineralizing them completely, which results in a significant reduction in TOC.
Research has demonstrated the efficacy of AOPs in TOC removal from various industrial effluents. In one study, a solar photo-Fenton process applied to petroleum wastewater achieved a 64% reduction in TOC. gnest.org A comparative study of AOPs for cooling tower blowdown water showed TOC removal of around 50-55% for electro-oxidation, photocatalytic degradation, and UVC/VUV processes. utwente.nl For dye-specific treatments, a study on the degradation of Acid Orange 7 using a catalytic-assisted, non-thermal plasma process reported a mineralization rate of up to 80% after just five minutes of reaction time, which corresponds to an 80% reduction in TOC. mdpi.com The photocatalytic degradation of Acid Orange G, another azo dye, was also evaluated by monitoring TOC removal. researchgate.net
While BOD is a key metric for assessing the biodegradability of wastewater, studies on AOPs for recalcitrant dyes like Acid Orange 74 often focus on TOC reduction as the primary measure of mineralization, given the non-biodegradable nature of the parent compound.
Table 2: TOC Reduction Efficiency in Various Remediation Processes Press the button below to see the data. Show/Hide Table
| Treatment Process | Pollutant/Wastewater | TOC Removal Efficiency (%) | Reference |
|---|---|---|---|
| Solar Photo-Fenton | Petroleum Wastewater | 64 | gnest.org |
| Electro-oxidation / PCD / UVC/VUV | Cooling Tower Blowdown | ~50-55 | utwente.nl |
| Catalytic-Assisted Non-Thermal Plasma | Acid Orange 7 Dye | 80 | mdpi.com |
Analysis of Mineralized Product Formation (e.g., CO₂, H₂O)
The ultimate goal of many advanced remediation strategies is the complete mineralization of organic pollutants into harmless inorganic substances like carbon dioxide (CO₂) and water (H₂O), along with inorganic ions from any heteroatoms.
The degradation pathway of Acid Orange 74 often involves the breakdown of the complex azo structure into simpler, less harmful compounds. Ion chromatography studies of the liquid remaining after sunlight-induced photocatalytic degradation of Acid Orange 74 by copper oxide (CuO) nanoparticles revealed the formation of anions such as nitrate (B79036), sulphate, oxalate (B1200264), and formate (B1220265). rsc.org The presence of these ions indicates the breakdown of the dye's chromophore and aromatic rings. rsc.org
In other systems, the degradation of azo dyes like Methyl Orange has been shown to result in complete mineralization to CO₂, H₂O, and other products by bacterial strains like Pseudomonas aeruginosa. mdpi.com The photo-Fenton process is also recognized as an effective method for achieving complete mineralization of reactive dyes. nanoient.org The process of mineralization involves the reaction of pollutants with highly reactive hydroxyl radicals (•OH), leading to their conversion into CO₂ and H₂O. ub.edu The formation of CO₂ can be facilitated by carbonic anhydrase, an enzyme that can be used to accelerate carbonate deposition. utwente.nl
Evaluation of Sludge Production Minimization in Advanced Treatment Technologies
A significant drawback of conventional wastewater treatment methods, particularly biological and some chemical coagulation processes, is the production of large volumes of sludge, which requires costly and complex disposal. Advanced treatment technologies are often favored for their ability to minimize sludge generation.
AOPs, by their nature, aim to destroy pollutants rather than simply transferring them from the liquid phase to a solid phase, thus inherently reducing sludge production. mdpi.com However, some AOPs like the conventional Fenton process can produce chemical sludge from the iron catalyst. mdpi.com To counter this, modifications such as using zero-valent iron can lower the amount of chemical sludge produced. mdpi.com
An innovative approach involves utilizing waste sludge as a resource. One study demonstrated the synthesis of magnetic sludge-derived biochar (MSDBC) from sewage sludge. rsc.org This MSDBC was then used as a catalyst to activate persulfate for the oxidative removal of Acid Orange 7, turning a waste product into a valuable component of the treatment system. rsc.org This strategy represents a paradigm shift from sludge disposal to resource utilization. rsc.org Biosorption processes, such as the use of pre-treated Lemna sp. for Acid Orange 74 removal, can also avoid the generation of toxic sludge associated with other methods. researchgate.net
Study of Material Recyclability and Reusability in Treatment Systems
The economic viability and environmental footprint of a remediation technology are heavily influenced by the reusability of its core components, such as catalysts and sorbents.
In the photocatalytic degradation of Acid Orange 74, triphenylphosphine (B44618) oxide (TPPO) capped copper oxide (CuO) nanoparticles were shown to be reusable for five repetitive catalytic cycles without a change in performance. rsc.org Similarly, in a study on the tribocatalytic decomposition of a different dye, silicon carbide (SiC) particles demonstrated remarkable reusability after five consecutive recycling processes. mdpi.com The catalytic performance of a structured catalyst (Fe₂O₃ on glass spheres) used in a non-thermal plasma process for Acid Orange 7 degradation was maintained for several reuse cycles without a substantial decrease in performance. researchgate.net
For biosorption systems, the reusability of the sorbent is also a key factor. In a study using HCl-pretreated Lemna sp. to remove Acid Orange 74, the biosorbent could be regenerated and reused. plos.org However, its capacity decreased over time. The initial biosorption capacity was 64.24 mg/g. plos.org This dropped by about 25% to 48.18 mg/g in the second cycle and remained relatively stable in the third cycle. plos.org
Table 3: Reusability of Materials in Different Acid Orange 74 Treatment Systems Press the button below to see the data. Show/Hide Table
| Material | Treatment Process | Reusability Performance | Reference |
|---|---|---|---|
| TPPO-capped CuO Nanoparticles | Photocatalysis | Stable performance for 5 cycles | rsc.org |
| HCl-pretreated Lemna sp. | Biosorption | Capacity dropped by ~25% after the first cycle, then stabilized for the third cycle | plos.org |
| Magnetic Sludge-Derived Biochar | Persulfate Activation | Good stability and consistent efficiency in reusability tests | rsc.org |
| Fe₂O₃ on Glass Spheres | Catalytic-Assisted Plasma | No substantial decrease in performance over several cycles | researchgate.net |
Future Research Directions and Emerging Technologies in Acid Orange 74 Remediation
Development of Novel and Synergistic Treatment Systems for Enhanced Efficiency
The limitations of standalone treatment methods have spurred research into hybrid systems that leverage synergistic effects for superior AO74 degradation. Combining different Advanced Oxidation Processes (AOPs) or integrating AOPs with other physical or biological methods can lead to significantly higher removal efficiencies and more complete mineralization of the dye.
A key area of research involves the synergistic action of photocatalysis with other oxidants. For instance, the photocatalytic efficiency of copper oxide (CuO) nanoparticles under sunlight for degrading AO74 was dramatically improved by adding electron-capturing agents like potassium persulfate (K₂S₂O₈) or hydrogen peroxide (H₂O₂). rsc.org This combination achieved 99% degradation in 180 minutes by inhibiting the recombination of photoexcited electron-hole pairs and generating highly reactive hydroxyl radicals. rsc.orgrsc.org The mechanism relies on the favorable redox potentials of the added agents, which accept photoexcited electrons from the CuO conduction band to produce these potent radicals. rsc.org
Another promising approach is the combination of different AOPs, such as ozonation and UV/H₂O₂ processes. Combining ozone with hydrogen peroxide has been shown to improve color removal efficiency from 72% to 90% for dye solutions. nih.gov Similarly, the use of zero-valent iron (ZVI) as a catalyst to activate persulfate (PS) demonstrates a powerful synergistic effect. In one study, the removal efficiency of a similar azo dye, Acid Orange 7, was 90.78% using a granular red mud-supported ZVI (Fe@GRM) with persulfate, compared to only 18.15% with Fe@GRM alone. fao.org The ZVI catalyzes the generation of highly effective sulfate (B86663) radicals (SO₄•⁻) from persulfate. fao.org
Future research will likely focus on optimizing these hybrid systems, exploring new catalyst combinations, and understanding the complex reaction kinetics to maximize synergistic gains.
Table 1: Comparison of Synergistic Treatment Systems for Azo Dye Remediation
| Synergistic System | Target Dye | Key Findings | Efficiency | Reference |
|---|---|---|---|---|
| TPPO capped CuO Nanoparticles + K₂S₂O₈ | Acid Orange 74 | Drastic improvement in degradation due to enhanced generation of hydroxyl radicals. | 99% degradation in 180 min under sunlight. | rsc.orgrsc.org |
| Fe@GRM + Persulfate (PS) | Acid Orange 7 | ZVI acts as a catalyst to activate persulfate, producing potent sulfate radicals for degradation. | 90.78% removal. | fao.org |
| Ozone (O₃) + Hydrogen Peroxide (H₂O₂) | Textile Dyes | Combination improved color removal significantly compared to O₃ or H₂O₂ alone. | Up to 90% color removal. | nih.gov |
| Ultrasound + Goethite + H₂O₂ | Acid Orange 7 | Ultrasound enhances the heterogeneous Fenton-like process for dye decolorization. | High decolorization rate, though mineralization was incomplete (less than 50% TOC removal). | nih.gov |
Integration of Renewable Energy Sources in Advanced Oxidation Processes
The high energy consumption of many AOPs is a significant barrier to their widespread adoption. Integrating renewable energy, particularly solar power, presents a sustainable and cost-effective solution. Solar-driven AOPs utilize the sun's abundant energy to generate the photons needed for photocatalysis or to power electrochemical processes.
Solar photocatalysis has been successfully demonstrated for the degradation of azo dyes. Research on Acid Orange 7 (structurally similar to AO74) showed that TiO₂-assisted photocatalysis under solar light is an economically viable process. researchgate.net The efficiency of solar photocatalysis can be further enhanced through photoelectrocatalysis. A study using a highly stable TiO₂ photoanode synthesized by atmospheric plasma spray demonstrated the effective degradation of Acid Orange 7 under direct sunlight. elsevierpure.com This solar photoelectrocatalysis (SPEC) process was synergistic, showing faster degradation than individual solar photocatalysis or anodic oxidation alone. elsevierpure.com
Another approach is the use of solar panels to power electrocoagulation reactors. An investigation into the removal of an acid orange dye found that an electrocoagulation reactor with iron electrodes powered by a solar panel could achieve 100% pollutant removal. researchgate.net Furthermore, research is exploring integrated systems, such as a wastewater treatment plant incorporating solar energy with a biomass combustor for vaporization and a wind-energy-assisted vibrator to enhance evaporation. worldresearchersassociations.com These systems aim for zero liquid discharge (ZLD), producing clean, reusable water. worldresearchersassociations.com
Future work will focus on improving the efficiency of solar catalysts, designing reactors that maximize sunlight exposure, and developing hybrid renewable energy systems to ensure consistent operation. alphawastewater.com
Advancements in Materials Science for Next-Generation Remediation Technologies
The development of novel materials with superior catalytic or adsorptive properties is at the heart of advancing AO74 remediation technologies. Research in materials science is focused on creating next-generation nanomaterials and adsorbents that are more efficient, stable, and cost-effective.
Nanomaterials are a primary focus due to their large surface area and unique electronic properties. dergipark.org.trresearchgate.net
Metal Oxide Nanoparticles : Copper oxide (CuO) and titanium dioxide (TiO₂) nanoparticles have been investigated for the photocatalytic degradation of AO74. rsc.orgdergipark.org.tr CuO nanoparticles with an average size of 8 nm and a large surface area (105.82 m²/g) have shown significant potential, especially when paired with an electron acceptor. rsc.orgrsc.org
Composite Nanomaterials : Combining different nanomaterials can enhance performance. For instance, immobilizing silver (Ag) and TiO₂ nanoparticles on a polypropylene (B1209903) fabric resulted in complete dye removal after 240-270 minutes of sonophotocatalysis. nih.gov Decorating graphitic carbon nitride (g-C₃N₄) with silver nanoparticles created a composite photocatalyst that degraded 99% of methyl orange dye under solar light, a performance significantly higher than the base materials alone. nih.gov
Novel Adsorbents : Beyond catalysis, new adsorbent materials are being developed. A fibrous adsorbent prepared via a green vapor-phase grafting polymerization demonstrated an exceptionally high maximum adsorption capacity for uranium and shows potential for capturing other pollutants. acs.org Another innovative adsorbent, granular red mud reinforced by zero-valent iron (Fe@GRM), has proven effective for removing Acid Orange 7, highlighting the use of industrial byproducts for environmental remediation. fao.org The biosorption of AO74 has also been explored using low-cost natural materials like HCl-pretreated Lemna sp. (duckweed), which showed a remarkable sorption capacity of 64.24 mg/g. plos.org
Future research will continue to explore the synthesis of multi-functional nanocomposites, the use of biopolymers, and the development of "green" adsorbents from waste materials to create sustainable and highly efficient remediation solutions. acs.orgplos.org
Sophisticated Computational Design and Predictive Modeling for Optimized Processes
The optimization of complex remediation processes through traditional experimentation can be time-consuming and resource-intensive. nih.gov Sophisticated computational tools, particularly artificial intelligence (AI) and machine learning (ML), are emerging as powerful aids for designing and predicting the performance of treatment systems. mdpi.com
To further enhance predictive accuracy, ANNs are often integrated with optimization algorithms.
ANN-PSO (Particle Swarm Optimization) : This hybrid model was used to predict the removal of textile dyes by innovative oxidation processes, achieving a coefficient of determination (R²) greater than 0.99. acs.org It has also shown superior precision in predicting dye adsorption on mixed biomass composites. bohrium.com
ANN-DEO (Differential Evolution Optimization) : This approach was used to model and optimize the removal of methyl orange dye by a polyaniline-based nano-adsorbent. mdpi.com
Other machine learning models like Random Forest (RF), Decision Tree (DT), and Support Vector Regression (SVR) are also being employed. nih.govnih.gov These models not only predict outcomes but can also determine the relative importance of different variables, providing valuable insights for process optimization. nih.gov
Future research will focus on developing more robust and generalized AI models that can handle diverse wastewater compositions and treatment conditions. The integration of computational fluid dynamics (CFD) with these predictive models will also allow for the optimized design of reactors and treatment facilities.
Table 2: Application of Predictive Models in Dye Remediation
| Model | Application | Key Finding | Reported Accuracy (R²) | Reference |
|---|---|---|---|---|
| ANN-PSO | Prediction of dye removal by oxidation processes. | Successfully established optimal ANN parameters and provided excellent predictions. | >0.99 | acs.org |
| ANN-PSO | Prediction of dye adsorption on mixed biomass. | PSO significantly improved the precision of ANN predictions compared to ANFIS. | 0.9999 | bohrium.com |
| Random Forest (RF) | Prediction of dye adsorption on agro-waste activated carbon. | Identified pore volume and surface area as the most important influencing variables. | 0.9 | nih.gov |
| Multilayer Perceptron (MLP-ANN) | Modeling methylene (B1212753) blue removal by aluminized activated carbon. | The MLP model demonstrated the highest predictive accuracy among tested models. | 0.9993 | nih.gov |
Scalability and Economic Feasibility Studies for Industrial Implementation
For any promising remediation technology to move from the laboratory to industrial application, it must be both scalable and economically viable. Future research must increasingly address these practical considerations, providing clear assessments of the costs and benefits of new treatment processes for AO74.
Techno-economic assessments are crucial for comparing different AOPs. A study comparing four photochemical AOPs (UV photolysis, UV/H₂O₂, UV photo-Fenton, and UV/TiO₂) found that UV/TiO₂ photocatalysis was the most economical for treating textile wastewater, at a cost of approximately $0.77 per cubic meter. This process also required the least electrical energy for color and COD removal. Such studies provide essential data for industries considering the adoption of new technologies.
The cost-effectiveness of a treatment method is often tied to the materials used. The development of catalysts and adsorbents from low-cost, abundant materials or industrial waste is a key strategy for reducing operational expenses. fao.orgplos.org For example, using biosorbents like Lemna sp. or adsorbents derived from red mud can significantly lower material costs compared to highly engineered nanoparticles. fao.orgplos.org
Reusability is another critical factor for economic feasibility. Research on the biosorption of AO74 using HCl-pretreated Lemna sp. demonstrated that the biosorbent could be effectively reused for at least three biosorption-desorption cycles using a dilute NaOH solution as the eluent. plos.orgnih.gov Similarly, photocatalysts that maintain their performance over multiple cycles, such as TPPO-capped CuO nanoparticles, offer better long-term value. rsc.org
Future studies must systematically evaluate the entire life cycle of remediation technologies, including the costs of synthesis, operation, maintenance, and sludge disposal. nih.gov Bridging the gap between lab-scale success and industrial-scale implementation will require pilot-plant studies and robust economic models to prove the viability of emerging technologies for treating AO74-contaminated effluents.
Q & A
Q. What are the established methods for synthesizing and characterizing Acid Orange 74, and how can researchers ensure reproducibility?
Methodological Answer:
- Synthesis : Acid Orange 74 is typically synthesized via diazo coupling reactions. Key steps include diazotization of a primary aromatic amine (e.g., sulfanilic acid) under acidic conditions (0–5°C) followed by coupling with a naphthol derivative (e.g., 2-naphthol) .
- Characterization : Essential techniques include:
- Spectroscopy : ¹H/¹³C NMR to confirm molecular structure and purity (e.g., chemical shifts for azo groups at δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular ion validation .
- Elemental Analysis : Verify empirical formula (e.g., C₁₆H₁₂N₂O₇S₂) .
- Reproducibility : Document reaction parameters (temperature, stoichiometry, pH), use standardized equipment, and cross-reference with published procedures . Raw data (e.g., NMR spectra, chromatograms) should be archived in supplementary materials .
Q. How can researchers design experiments to quantify Acid Orange 74’s photostability under varying environmental conditions?
Methodological Answer:
- Experimental Design :
- Analytical Methods :
- UV-Vis Spectroscopy : Monitor absorbance decay at λ_max (~480 nm for azo dyes) over time .
- HPLC-MS : Identify degradation byproducts (e.g., sulfonated aromatic amines) .
- Data Analysis : Use kinetic models (pseudo-first-order) to calculate degradation rates and activation energies .
Advanced Research Questions
Q. How can contradictions in reported degradation pathways of Acid Orange 74 be resolved?
Methodological Answer:
- Data Triangulation : Compare results from multiple analytical techniques (e.g., EPR for radical detection, FTIR for bond cleavage patterns) to validate degradation mechanisms .
- Statistical Analysis : Apply ANOVA or t-tests to assess significance of divergent results (e.g., pH-dependent vs. light-driven degradation) .
- Replication Studies : Reproduce conflicting experiments with strict parameter control (e.g., oxygen levels, light sources) . Publish raw datasets and spectral evidence in supplementary materials to enable peer validation .
Q. What advanced strategies can elucidate the interaction between Acid Orange 74 and biological systems (e.g., microbial consortia)?
Methodological Answer:
- Experimental Framework :
- Genomic Analysis : Perform RNA sequencing on microbial communities to identify upregulated degradation genes (e.g., azoreductases) .
- Contradiction Management : Address discrepancies (e.g., variable decolorization rates) by standardizing inoculum size and nutrient conditions .
Q. How can computational modeling improve the prediction of Acid Orange 74’s adsorption behavior on novel nanomaterials?
Methodological Answer:
- Model Development :
- Experimental Validation : Compare computational predictions with batch adsorption experiments (e.g., Langmuir isotherm fitting) .
- Data Integration : Publish computational parameters (basis sets, convergence criteria) and raw isotherm data to facilitate replication .
Data Analysis and Presentation Guidelines
Q. What statistical methods are critical for analyzing dose-response relationships in Acid Orange 74 toxicity studies?
Methodological Answer:
- Dose-Response Curves : Fit data using logistic regression (e.g., LC₅₀ calculations for aquatic organisms) .
- Error Analysis : Report confidence intervals and standard deviations for triplicate measurements .
- Visualization : Use scatter plots with trendlines and heatmaps to highlight synergistic/antagonistic effects .
Q. How should researchers handle outlier data in spectroscopic studies of Acid Orange 74?
Methodological Answer:
- Identification : Apply Grubbs’ test or Dixon’s Q-test to detect outliers in absorbance/fluorescence datasets .
- Root-Cause Analysis : Investigate instrumental drift (e.g., lamp intensity fluctuations) or sample contamination .
- Reporting : Clearly flag outliers in publications and provide justification for exclusion/inclusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
